SCR7
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVCWPRIZJJRJ-LWRDCAMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417353-16-2 | |
| Record name | 1417353-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Impact of SCR7 on DNA Double-Strand Break Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SCR7, a small molecule inhibitor reported to influence DNA double-strand break (DSB) repair. Initially identified as a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, SCR7 has been widely used to shift the balance of DSB repair towards the higher fidelity Homologous Recombination (HR) pathway. This property has significant implications for CRISPR-based genome editing and as a potential anti-cancer therapeutic. However, emerging evidence has led to a nuanced understanding of its mechanism, with reports questioning its specificity and potency. This document consolidates the current knowledge on SCR7, presenting its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for its study, and a critical discussion of the ongoing debate regarding its molecular targets.
Introduction: The Critical Role of DNA Double-Strand Break Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). The choice between these pathways is critical for maintaining genomic integrity.
-
Non-Homologous End Joining (NHEJ): The predominant DSB repair pathway throughout the cell cycle, NHEJ directly ligates broken DNA ends. This process is rapid but can introduce insertions or deletions (indels) at the repair site. Key enzymatic players include the Ku70/80 heterodimer, DNA-PKcs, and DNA Ligase IV complexed with XRCC4.
-
Homologous Recombination (HR): Active primarily in the S and G2 phases of the cell cycle, HR utilizes a sister chromatid as a template for flawless repair. This pathway is essential for error-free repair and is critical for cell survival after DNA damage.
The ability to modulate the choice between these two pathways has significant therapeutic and research applications. Inhibition of NHEJ can enhance the frequency of precise gene editing via HR and can selectively kill cancer cells that are deficient in HR.
SCR7: A Modulator of DNA Double-Strand Break Repair
SCR7 is a small molecule that has gained prominence as an inhibitor of NHEJ. Its primary reported mechanism of action is the inhibition of DNA Ligase IV, a crucial enzyme for the final ligation step in the NHEJ pathway.
Mechanism of Action
SCR7 is reported to bind to the DNA binding domain of DNA Ligase IV, preventing its recruitment to the sites of DNA double-strand breaks.[1] This inhibition of the final step of NHEJ leads to an accumulation of unrepaired DSBs, which can trigger apoptosis. By blocking the predominant but error-prone NHEJ pathway, SCR7 consequently enhances the relative contribution of the HR pathway for DSB repair. This has been shown to increase the efficiency of homology-directed repair in CRISPR/Cas9-mediated genome editing.[2][3]
The Controversy: Specificity and Potency of SCR7
While initially lauded for its specificity, subsequent studies have questioned the selective inhibition of DNA Ligase IV by SCR7.[4] Some research indicates that SCR7 and its derivatives also exhibit inhibitory activity against DNA Ligase I and DNA Ligase III, albeit to varying degrees.[4] Furthermore, the parental SCR7 molecule is unstable and can undergo autocyclization and oxidation to form SCR7-cyclized and SCR7-pyrazine, respectively.[2][5] These forms have been shown to possess biological activity, with the pyrazine form potentially exhibiting more off-target effects at higher concentrations.[2][5] This lack of consensus on specificity is a critical consideration for researchers using SCR7 and necessitates careful experimental design and interpretation of results.
Quantitative Data on SCR7's Effects
The following tables summarize the quantitative data reported in the literature regarding the efficacy of SCR7 in various cell lines and experimental systems.
Table 1: IC50 Values of SCR7 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF7 | Breast Adenocarcinoma | 40 | |
| A549 | Lung Carcinoma | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Ductal Carcinoma | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | B cell precursor leukemia | 50 |
Table 2: Reported Enhancement of Homology-Directed Repair (HDR) Efficiency by SCR7
| Cell Line/System | Fold Increase in HDR | SCR7 Concentration | Citation |
| Mammalian cells | Up to 19-fold | Not specified | [5] |
| Human cancer cells | 3-fold | Not specified | [3] |
| Murine bone marrow-derived dendritic cells | ~13-fold | 1 µM | |
| A549 cells | 3-fold | 0.01 µM | |
| MelJuSo cells | 19-fold | 1 µM | |
| HEK293T cells | 1.7-fold | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SCR7. Disclaimer: These protocols are derived from published literature and may require optimization for specific cell lines and experimental conditions.
In Vitro Non-Homologous End Joining (NHEJ) Assay
This assay assesses the ability of cell extracts to ligate a linearized plasmid DNA in the presence or absence of SCR7.
Materials:
-
HeLa or other suitable cell line
-
Nuclear extraction buffers
-
pBluescript KS(+) or similar plasmid
-
Restriction enzyme (e.g., EcoRI)
-
SCR7 (and vehicle control, e.g., DMSO)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Proteinase K
-
Agarose gel and electrophoresis equipment
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Green)
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclei from the chosen cell line and prepare nuclear extracts using established protocols. Determine protein concentration using a Bradford assay.
-
Linearize Plasmid DNA: Digest the plasmid DNA with a restriction enzyme to generate a linear substrate. Purify the linearized DNA.
-
Set up the Reaction: In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (typically 20-50 µg)
-
Linearized plasmid DNA (100-200 ng)
-
SCR7 at desired concentrations (e.g., 10, 50, 100 µM) or vehicle control.
-
Reaction buffer to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop Reaction and Deproteinize: Stop the reaction by adding EDTA and SDS to final concentrations of 20 mM and 0.5%, respectively. Add Proteinase K (1 mg/mL final concentration) and incubate at 55°C for 30 minutes.
-
Analyze Products: Analyze the DNA products by agarose gel electrophoresis. The formation of dimers, trimers, and higher-order multimers of the plasmid indicates NHEJ activity. Quantify the band intensities to determine the extent of inhibition by SCR7.
DR-GFP Reporter Assay for Homologous Recombination (HR)
This cell-based assay quantifies HR efficiency using a reporter construct. The DR-GFP reporter contains two mutated GFP genes. A DSB is induced in one of the genes by the I-SceI endonuclease, and successful repair by HR using the second GFP gene as a template restores a functional GFP protein.
Materials:
-
U2OS or other suitable cell line stably expressing the DR-GFP reporter
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent (e.g., Lipofectamine)
-
SCR7 (and vehicle control)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the DR-GFP reporter cell line in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
SCR7 Pre-treatment (Optional): Some protocols include pre-treatment with SCR7 for 4-24 hours prior to transfection.
-
Transfection: Co-transfect the cells with the I-SceI expression vector.
-
SCR7 Treatment: Immediately after transfection, or concurrently, treat the cells with various concentrations of SCR7 or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in SCR7-treated samples compared to the control indicates an enhancement of HR efficiency.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of SCR7 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
SCR7 (in a range of concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
SCR7 Treatment: Treat the cells with a serial dilution of SCR7 concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of SCR7.
Visualizing the Impact of SCR7
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling SCR7: A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7, and more specifically its active form SCR7 pyrazine, has garnered significant attention in the scientific community for its role as an inhibitor of DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This inhibition has profound implications for cancer therapy and has been explored as a tool to enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and practical applications of SCR7, with a focus on providing researchers with the detailed information necessary for its study and use.
The Chemical Structure of SCR7 and SCR7 Pyrazine
The chemical identity of SCR7 has been a subject of scientific discussion. Initial reports on its structure were later revised, with subsequent studies clarifying that the commercially available and biologically active compound is predominantly SCR7 pyrazine, the oxidized and cyclized form of the originally proposed structure.
Table 1: Chemical Properties of SCR7 Pyrazine
| Property | Value | Reference |
| Chemical Name | 6,7-diphenyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | |
| Molecular Formula | C₁₈H₁₂N₄OS | |
| Molecular Weight | 332.38 g/mol | |
| CAS Number | 14892-97-8 | [1] |
| Appearance | Light yellow solid | N/A |
| Solubility | Soluble in DMSO | [1] |
It is crucial for researchers to be aware of this structural distinction and to ensure they are using the correct compound, SCR7 pyrazine, in their experiments. The original SCR7 is unstable and can spontaneously cyclize and oxidize to form SCR7 pyrazine.
Mechanism of Action: Inhibition of DNA Ligase IV and the NHEJ Pathway
SCR7 pyrazine functions as a specific inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. NHEJ is one of the two major pathways responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, SCR7 effectively blocks the final ligation step of the NHEJ pathway.
The mechanism of inhibition involves SCR7 pyrazine interfering with the DNA binding activity of DNA Ligase IV[2]. This prevents the enzyme from sealing the phosphodiester backbone of the broken DNA strands, leading to an accumulation of unrepaired DSBs. This accumulation can trigger apoptosis (programmed cell death) in cancer cells, which often rely on NHEJ for survival, particularly in the context of radiation or chemotherapy-induced DNA damage.
Signaling Pathway Diagram: Non-Homologous End Joining (NHEJ) and the Role of SCR7
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of SCR7 pyrazine on DNA Ligase IV.
Quantitative Data on SCR7 Pyrazine Activity
The inhibitory effect of SCR7 pyrazine has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50).
Table 2: IC50 Values of SCR7 Pyrazine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 40 | [1] |
| A549 | Lung Cancer | 34 | [1] |
| HeLa | Cervical Cancer | 44 | [1] |
| T47D | Breast Cancer | 8.5 | [1] |
| A2780 | Ovarian Cancer | 120 | [1] |
| HT1080 | Fibrosarcoma | 10 | [1] |
| Nalm6 | Leukemia | 50 | [1] |
Experimental Protocols
While detailed, step-by-step protocols for all assays involving SCR7 are often specific to the laboratory and experimental setup, this section provides a general framework for key experimental procedures.
Synthesis of SCR7 Pyrazine
A detailed, reproducible synthesis protocol for SCR7 pyrazine is not widely published. However, the general synthesis involves the condensation of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzil (1,2-diphenylethane-1,2-dione) in the presence of a suitable solvent and catalyst. The resulting product can then be oxidized to yield SCR7 pyrazine. Researchers should consult specialized organic chemistry literature for detailed procedures on the synthesis of pteridine derivatives.
In Vitro DNA Ligase IV Inhibition Assay
-
Substrate Preparation: A linearized plasmid or a synthetic DNA substrate with compatible or non-compatible ends is used.
-
Enzyme and Inhibitor Incubation: Recombinant human DNA Ligase IV/XRCC4 complex is incubated with the DNA substrate in a suitable reaction buffer. Various concentrations of SCR7 pyrazine (or a vehicle control, typically DMSO) are added to the reaction mixtures.
-
Ligation Reaction: The ligation is initiated by the addition of ATP and incubated at an optimal temperature (e.g., 25°C or 37°C) for a specific duration.
-
Analysis of Ligation Products: The reaction products are analyzed by agarose gel electrophoresis. The conversion of the linear DNA substrate to ligated products (e.g., dimers, trimers, and higher-order multimers) is quantified.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of ligated product in the presence of SCR7 pyrazine to the control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Non-Homologous End Joining (NHEJ) Assay
Cell-based assays are crucial for evaluating the efficacy of SCR7 in a biological context. A common method is the GFP-based reporter assay:
-
Cell Line and Reporter Construct: A cell line is engineered to stably express a reporter construct. This construct typically contains a GFP gene that is disrupted by the insertion of a recognition site for a specific endonuclease (e.g., I-SceI). The repair of the induced double-strand break by NHEJ can lead to the restoration of a functional GFP gene.
-
Transfection and Treatment: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs. Concurrently, the cells are treated with various concentrations of SCR7 pyrazine or a vehicle control.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry.
-
Data Analysis: A decrease in the percentage of GFP-positive cells in the SCR7-treated samples compared to the control indicates inhibition of NHEJ.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of SCR7, a cell viability assay such as the MTT assay can be performed:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of SCR7 pyrazine or a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Application in CRISPR/Cas9-Mediated Genome Editing
A significant application of SCR7 is in enhancing the efficiency of homology-directed repair (HDR) in CRISPR/Cas9 genome editing. By inhibiting the competing NHEJ pathway, SCR7 can shift the balance of DSB repair towards the more precise HDR pathway, which is essential for introducing specific genetic modifications.
Experimental Workflow: Enhancing HDR with SCR7
References
An In-depth Technical Guide to SCR7 and its Derivatives in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7, initially identified as a DNA Ligase IV inhibitor, has garnered significant attention in molecular biology for its role in modulating DNA repair pathways. This technical guide provides a comprehensive overview of SCR7 and its derivatives, detailing their mechanisms of action, applications in cancer research and genome editing, and the controversy surrounding their specificity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these molecules.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and cells have evolved two major pathways for their repair: the high-fidelity Homology-Directed Repair (HDR) and the more error-prone Non-Homologous End Joining (NHEJ).[1][2] The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells and relies on a series of enzymes, with DNA Ligase IV being a key component responsible for the final ligation step.[3][4]
Small molecule inhibitors targeting DNA repair pathways have emerged as a promising strategy in cancer therapy.[2] By disrupting the repair of DSBs, these inhibitors can selectively kill cancer cells or sensitize them to chemo- and radiotherapy. SCR7 was identified as a small molecule that inhibits NHEJ by targeting DNA Ligase IV, leading to the accumulation of DSBs and subsequent apoptosis in cancer cells.[2][3][5] Furthermore, by inhibiting the dominant NHEJ pathway, SCR7 has been shown to enhance the efficiency of precise genome editing via the HDR pathway in conjunction with CRISPR/Cas9 technology.[5]
This guide will delve into the technical details of SCR7 and its derivatives, providing a critical analysis of the available data and methodologies for their use in a research setting.
Mechanism of Action
Inhibition of Non-Homologous End Joining (NHEJ)
The primary reported mechanism of action for SCR7 is the inhibition of the NHEJ pathway.[2][3] It is proposed to bind to the DNA binding domain of DNA Ligase IV, preventing its association with the DNA ends at the site of a double-strand break. This disruption of the DNA Ligase IV-DNA complex stalls the final ligation step of the NHEJ pathway, leading to an accumulation of unrepaired DSBs within the cell.[2]
The Controversy: Specificity of SCR7
While initially reported as a specific inhibitor of DNA Ligase IV, subsequent studies have questioned the selectivity and potency of SCR7.[1][6] Some research suggests that SCR7 and its derivatives exhibit activity against other DNA ligases, such as DNA Ligase I and III, indicating a pan-ligase inhibitory profile.[1][6] This lack of specificity has significant implications for its use as a precise molecular tool and for its therapeutic applications. Researchers should be aware of these conflicting findings when interpreting experimental results.
Induction of Apoptosis in Cancer Cells
The accumulation of unrepaired DSBs due to NHEJ inhibition by SCR7 triggers a DNA damage response (DDR) that ultimately leads to programmed cell death, or apoptosis, in cancer cells.[3] This process is particularly effective in cancer cells that are often deficient in other DNA repair pathways, making them more reliant on NHEJ for survival. The apoptotic cascade is initiated by the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53. Activated p53 can then induce the expression of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.
Signaling Pathway of SCR7-Induced Apoptosis
Caption: SCR7 inhibits DNA Ligase IV, leading to DSB accumulation and apoptosis.
SCR7 Derivatives
Several derivatives of SCR7 have been synthesized to improve its solubility, stability, and efficacy.
-
SCR7 Pyrazine: An oxidized and more stable form of SCR7. It has also been shown to inhibit NHEJ and induce apoptosis.[5] However, like the parent compound, its specificity for DNA Ligase IV is debated.[7]
-
Water-Soluble SCR7: To overcome the poor aqueous solubility of SCR7, water-soluble derivatives have been developed. These formulations are more amenable to in vivo studies.
Applications in Molecular Biology
Cancer Research
SCR7 and its derivatives have been extensively studied as potential anticancer agents.[2][3] By inhibiting DNA repair, they can induce synthetic lethality in cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. Furthermore, SCR7 can sensitize cancer cells to radiotherapy and chemotherapy, which act by inducing DNA damage.[4]
Enhancement of CRISPR/Cas9-mediated Homology-Directed Repair (HDR)
The CRISPR/Cas9 system has revolutionized genome editing by enabling targeted induction of DSBs. The repair of these breaks by the cell's endogenous machinery can be harnessed to introduce specific genetic modifications. While NHEJ often leads to small insertions or deletions (indels), HDR can be used to precisely insert a desired DNA sequence from a template. In most cell types, NHEJ is more efficient than HDR. By inhibiting NHEJ, SCR7 has been shown to increase the frequency of HDR-mediated gene editing, making it a valuable tool for precise genetic engineering.[5]
Quantitative Data
The following tables summarize key quantitative data reported for SCR7 and its derivatives.
Table 1: IC50 Values of SCR7 for Cell Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | Leukemia | 50 |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro NHEJ Assay
This protocol describes a fluorescence-based assay to measure the inhibition of NHEJ by SCR7 in vitro.
Experimental Workflow for In Vitro NHEJ Assay
Caption: Workflow for assessing in vitro NHEJ inhibition by SCR7.
Methodology:
-
Prepare Fluorescently Labeled DNA Substrate: Synthesize or purchase a linearized plasmid or a double-stranded oligonucleotide with a fluorescent label (e.g., FAM or Cy3) at one 5' end. The ends should be compatible for ligation (e.g., blunt or with compatible overhangs).
-
Purify DNA Ligase IV/XRCC4 Complex: Express and purify recombinant human DNA Ligase IV and XRCC4 proteins.[8][9][10]
-
Reaction Buffer: Prepare a 10X NHEJ buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 10 mM DTT).
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
1 µL 10X NHEJ Buffer
-
100 ng Fluorescent DNA substrate
-
100 ng Purified DNA Ligase IV/XRCC4 complex
-
Varying concentrations of SCR7 (or DMSO for control)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of 10% SDS.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Visualize the fluorescent DNA bands using a gel imager. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful ligation.
-
Quantification: Quantify the fluorescence intensity of the ligated product bands relative to the unligated substrate band to determine the percentage of NHEJ inhibition.
Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of SCR7 on cancer cell lines.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the IC50 of SCR7 using an MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of SCR7 in culture medium. Remove the old medium from the wells and add 100 µL of the SCR7 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SCR7 concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Apoptosis Markers
This protocol describes how to detect the activation of apoptosis in cells treated with SCR7 by analyzing the cleavage of caspase-3.
Methodology:
-
Cell Treatment and Lysis: Treat cells with SCR7 at the desired concentration and for the appropriate time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
CRISPR/Cas9 HDR Efficiency Assay
This protocol provides a general workflow for assessing the enhancement of HDR efficiency by SCR7.
Experimental Workflow for CRISPR/Cas9 HDR Assay
Caption: Workflow for assessing SCR7's effect on CRISPR/Cas9 HDR efficiency.
Methodology:
-
Design and Preparation of Reagents:
-
Design a guide RNA (gRNA) to target the genomic locus of interest.
-
Design a donor template (single-stranded oligodeoxynucleotide or plasmid) containing the desired genetic modification flanked by homology arms.
-
-
Cell Transfection: Co-transfect the target cells with a plasmid encoding Cas9 and the gRNA, along with the donor template.
-
SCR7 Treatment: Immediately after transfection, treat the cells with an optimized concentration of SCR7 (typically 1-10 µM) or DMSO as a control.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Analysis of HDR Efficiency:
-
PCR and Restriction Digest: Amplify the target locus by PCR. If the HDR event introduces or removes a restriction site, digest the PCR product and analyze the fragments by gel electrophoresis.
-
Sanger Sequencing: Clone the PCR products into a vector and perform Sanger sequencing on individual clones to determine the frequency of precise editing.
-
Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, perform deep sequencing of the PCR amplicons.
-
Flow Cytometry: If the donor template introduces a fluorescent reporter gene, HDR efficiency can be quantified by measuring the percentage of fluorescent cells using flow cytometry.[11][12]
-
Conclusion
SCR7 and its derivatives are valuable tools in molecular biology with significant potential in cancer therapy and genome editing. Their ability to inhibit the NHEJ pathway, albeit with some controversy regarding specificity, provides a powerful means to induce cancer cell death and enhance the precision of CRISPR/Cas9-mediated gene editing. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies. Further research is warranted to fully elucidate the precise mechanism of action of SCR7 and to develop more potent and specific derivatives for therapeutic applications.
References
- 1. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. stemcell.com [stemcell.com]
- 4. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 5. SCR7 | Ligase IV 抑制剂/HDR Enhancer | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. DNA Ligase Inhibitor: SCR7 Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Human DNA ligases I, III, and IV-purification and new specific assays for these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of SCR7: A Technical Guide to its Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary studies on the biological activity of SCR7, a small molecule inhibitor of DNA Ligase IV. Targeted at researchers, scientists, and drug development professionals, this document outlines the core mechanism of SCR7, its applications in cancer therapy and CRISPR-Cas9 gene editing, and detailed experimental protocols.
Core Mechanism of Action: Targeting the Non-Homologous End Joining Pathway
SCR7's primary biological activity stems from its role as a potent and specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] By blocking DNA Ligase IV, SCR7 effectively halts the NHEJ process, which is the predominant DNA double-strand break (DSB) repair mechanism in mammalian cells. This inhibition leads to an accumulation of unrepaired DSBs, triggering distinct cellular responses depending on the context.
Application in Cancer Therapy: Inducing Apoptosis in Malignant Cells
In the realm of oncology, SCR7 has demonstrated significant potential as an anticancer agent. By inducing an accumulation of DSBs, SCR7 selectively triggers the intrinsic pathway of apoptosis in cancer cells.[3] This programmed cell death is mediated by the activation of a cascade of signaling molecules.
Signaling Pathway for SCR7-Induced Apoptosis
The inhibition of DNA Ligase IV by SCR7 leads to a build-up of DNA double-strand breaks, which activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. Subsequently, p53 modulates the expression of BCL-2 family proteins, leading to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic proteins PUMA and BAX. This shift in the BCL-2 family balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[4]
Quantitative Data: In Vitro Cytotoxicity of SCR7
The cytotoxic effects of SCR7 have been quantified across a range of human cancer cell lines, with IC50 values (the concentration of a drug that gives half-maximal response) summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 40 | [1][4] |
| A549 | Lung Cancer | 34 | [1] |
| HeLa | Cervical Cancer | 44 | [1] |
| T47D | Breast Cancer | 8.5 | [1] |
| A2780 | Ovarian Cancer | 120 | [1] |
| HT1080 | Fibrosarcoma | 10 | [1] |
| Nalm6 | Leukemia | 50 | [1] |
Application in CRISPR-Cas9 Genome Editing: Enhancing Homology-Directed Repair
In the field of genome editing, SCR7 has emerged as a valuable tool for increasing the efficiency of Homology-Directed Repair (HDR) following CRISPR-Cas9-induced DSBs. By inhibiting the competing and often more efficient NHEJ pathway, SCR7 shifts the balance of DNA repair towards the more precise HDR mechanism.[5][6] This is particularly beneficial for applications requiring precise gene insertions, deletions, or modifications.
Experimental Workflow: SCR7-Mediated Enhancement of CRISPR-Cas9 HDR
A typical workflow for utilizing SCR7 to enhance HDR involves the co-delivery of the CRISPR-Cas9 machinery (Cas9 nuclease and guide RNA), a donor template for HDR, and SCR7 to the target cells. The inhibition of NHEJ by SCR7 provides a larger window of opportunity for the cellular machinery to utilize the donor template for precise repair of the DSB.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]
Methodological & Application
Enhancing CRISPR-Cas9 Efficiency with SCR7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CRISPR-Cas9 system has revolutionized genome editing; however, achieving high efficiency of precise edits through Homology-Directed Repair (HDR) remains a significant challenge. The cellular machinery preferentially utilizes the error-prone Non-Homologous End Joining (NHEJ) pathway to repair the double-strand breaks (DSBs) induced by Cas9. This document provides detailed application notes and protocols on the use of SCR7, a small molecule inhibitor of DNA Ligase IV, to enhance the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting a key enzyme in the NHEJ pathway, SCR7 shifts the balance of DNA repair towards the desired HDR pathway, thereby increasing the frequency of precise genomic modifications.
Introduction
Precise genome editing is crucial for both basic research and the development of novel therapeutics. The CRISPR-Cas9 system offers a powerful tool for targeted DNA cleavage, initiating cellular DNA repair mechanisms. While NHEJ is the predominant repair pathway, it often introduces insertions or deletions (indels), leading to gene knockouts. For precise modifications, such as single nucleotide substitutions or gene insertions, the HDR pathway is required, which utilizes a donor template to accurately repair the DSB. Unfortunately, HDR is significantly less efficient than NHEJ in most cell types.
SCR7 has been identified as a potent inhibitor of DNA Ligase IV, an essential enzyme for the final ligation step of the NHEJ pathway. By blocking this pathway, SCR7 increases the substrate availability for the HDR machinery, leading to a significant increase in the rate of precise, template-driven genome editing. Studies have shown that SCR7 can enhance HDR efficiency by up to 19-fold in various cell lines and in vivo models.[1] This document outlines the mechanism of action of SCR7, provides quantitative data on its efficacy, and details protocols for its application in CRISPR-Cas9 experiments.
Mechanism of Action
The CRISPR-Cas9 nuclease introduces a targeted DSB in the genomic DNA. This break can be repaired by one of two major pathways: NHEJ or HDR.
-
Non-Homologous End Joining (NHEJ): This is the dominant repair pathway in most mammalian cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels) that can disrupt gene function. A key enzyme in this pathway is DNA Ligase IV, which catalyzes the final ligation step.
-
Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to accurately repair the DSB. For genome editing purposes, an exogenous donor template containing the desired genetic modification can be supplied.
SCR7 is a small molecule that specifically inhibits the activity of DNA Ligase IV. By doing so, it effectively blocks the NHEJ pathway, thereby increasing the likelihood that the DSB will be repaired by the HDR pathway when a suitable donor template is provided. This targeted inhibition shifts the balance of DNA repair towards precise editing events.
Quantitative Data on SCR7 Efficacy
The effectiveness of SCR7 in enhancing CRISPR-Cas9 mediated HDR has been demonstrated in various studies. The following tables summarize key quantitative findings.
Table 1: Enhancement of HDR Efficiency by SCR7 in Different Cell Lines
| Cell Line | Target Gene | Fold Increase in HDR Efficiency with SCR7 | Reference |
| HEK293T | eGFP (mutated) | ~1.7-fold | [2] |
| Human Cancer Cells | Various | Up to 3-fold | [3][4][5] |
| Mammalian Cells | Various | Up to 19-fold | [1] |
Table 2: Synergistic Effect of SCR7 and RAD51 on CRISPR-Cas9 Efficiency in HEK293T and hiPSC Cells
| Treatment | Cell Line | Fold Increase in Indel Mutation | Fold Increase in Knock-in Efficiency (GAPDH) | Fold Increase in Knock-in Efficiency (ATM) | Reference |
| Cas9-gRNA-RAD51 | HEK293T | 2.59 | 10.7 | 4.26 | [6] |
| hiPSC | 1.47 | N/A | N/A | [6] | |
| Cas9-gRNA-SCR7 | HEK293T | 1.82 | 3.23 | 2.54 | [6] |
| hiPSC | 1.03 | N/A | N/A | [6] | |
| Cas9-gRNA-RAD51-SCR7 | HEK293T | 2.94 | 12.48 | 8.28 | [6] |
| hiPSC | 1.91 | N/A | N/A | [6] |
N/A: Data not available in the cited source.
Experimental Protocols
This section provides a general workflow and detailed protocols for using SCR7 to enhance CRISPR-Cas9 mediated HDR in mammalian cells.
Protocol 1: CRISPR-Cas9 Transfection of HEK293T Cells with SCR7 Treatment
This protocol is optimized for a 24-well plate format. Reagent quantities should be scaled accordingly for other plate sizes.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cas9 expression plasmid
-
gRNA expression plasmid
-
Donor template (ssODN or plasmid)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
SCR7 (stock solution in DMSO, e.g., 1 mM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 to 1 x 10^5 cells per well).
-
-
Transfection (Day 0):
-
In two separate sterile microcentrifuge tubes (Tube A and Tube B) for each well to be transfected, prepare the following mixtures in Opti-MEM™:
-
Tube A (DNA Mixture):
-
250 ng Cas9 plasmid
-
100 ng gRNA plasmid
-
100 ng donor template (ssODN or plasmid)
-
2 µL P3000™ Reagent
-
Bring the total volume to 25 µL with Opti-MEM™.
-
-
Tube B (Lipofectamine Mixture):
-
1.5 µL Lipofectamine™ 3000 Reagent
-
Bring the total volume to 25 µL with Opti-MEM™.
-
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Gently add the 50 µL DNA-lipid complex to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution.
-
-
SCR7 Treatment:
-
Immediately following transfection, add SCR7 to the cell culture medium to a final concentration of 1 µM. (Note: The optimal concentration may vary depending on the cell line and should be determined empirically. A concentration range of 0.5 µM to 5 µM is a good starting point for optimization).
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Harvesting:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Harvest the cells for genomic DNA extraction using a preferred method.
-
Protocol 2: T7 Endonuclease I (T7E1) Assay for NHEJ Analysis
This assay is used to detect indels generated by NHEJ.
Materials:
-
Genomic DNA from transfected and control cells
-
PCR primers flanking the target site (amplicon size ~500-800 bp)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Nuclease-free water
-
NEBuffer 2 (10X)
-
T7 Endonuclease I
-
Agarose gel (2%) and electrophoresis system
Procedure:
-
PCR Amplification:
-
Amplify the target genomic region using PCR with the designed primers and ~100 ng of genomic DNA as a template.
-
A typical PCR program:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Verify the PCR product by running a small amount on an agarose gel.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix:
-
~200 ng of the purified PCR product
-
2 µL of 10X NEBuffer 2
-
Nuclease-free water to a final volume of 19 µL.
-
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
-
-
T7E1 Digestion:
-
Add 1 µL (10 units) of T7 Endonuclease I to the 19 µL of re-annealed PCR product.
-
Incubate at 37°C for 15-20 minutes.
-
-
Analysis:
-
Run the entire digestion reaction on a 2% agarose gel.
-
The presence of cleaved fragments in addition to the undigested PCR product indicates the presence of indels.
-
Quantify the band intensities to estimate the percentage of NHEJ.
-
Protocol 3: Assessing HDR Efficiency by Flow Cytometry
This protocol is applicable when using a fluorescent reporter (e.g., GFP) in the donor template to indicate a successful HDR event.
Materials:
-
Transfected cells
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
At 48-72 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent reporter.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescent cells, which corresponds to the HDR efficiency.
-
Conclusion
The use of SCR7 provides a straightforward and effective method for enhancing the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting the competing NHEJ pathway, SCR7 significantly increases the frequency of precise genome editing events. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to incorporate SCR7 into their CRISPR-Cas9 workflows, thereby accelerating research and the development of novel cell and gene therapies. It is recommended to optimize the concentration of SCR7 and the transfection conditions for each specific cell type and experimental setup to achieve the best results.
References
- 1. youtube.com [youtube.com]
- 2. diagenode.com [diagenode.com]
- 3. T7 Endonuclease Assay [protocols.io]
- 4. thermofisher.com [thermofisher.com]
- 5. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genemedi.net [genemedi.net]
Application Notes and Protocols for SCR7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[3] By inhibiting DNA Ligase IV, SCR7 effectively blocks the final ligation step of NHEJ, leading to an accumulation of DSBs.[4][5] This targeted inhibition has two major applications in cell culture-based research: enhancing the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) and inducing cytotoxicity in cancer cells.[6][7][8]
When a DSB is introduced by CRISPR/Cas9, the cell can repair it via either NHEJ or HDR. For precise gene editing, HDR is the preferred pathway as it uses a template to repair the break. By suppressing the competing NHEJ pathway, SCR7 can significantly increase the frequency of HDR events, with some studies reporting up to a 19-fold increase.[6][7] In the context of cancer research, the accumulation of DSBs in rapidly dividing cancer cells due to SCR7 treatment can trigger apoptosis, making it a potential anti-cancer agent.[4][9]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for SCR7.
Table 1: Physicochemical Properties and Storage of SCR7
| Property | Value | Source(s) |
| Mechanism of Action | Inhibitor of DNA Ligase IV; blocks Non-Homologous End Joining (NHEJ) | [1][2] |
| Solubility | Soluble in DMSO | [10] |
| Storage | Store at -20°C | [11] |
| Stability | SCR7 is unstable and can cyclize into a more stable form, SCR7 pyrazine. | [9] |
Table 2: IC50 Values of SCR7 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| MCF7 | Breast Cancer | 40 | [8][9] |
| A549 | Lung Cancer | 34 | [8][9] |
| HeLa | Cervical Cancer | 34 - 44 | [8][9][10] |
| T47D | Breast Cancer | 8.5 | [8][9] |
| A2780 | Ovarian Cancer | 120 | [8][9] |
| HT1080 | Fibrosarcoma | 10 | [8][9] |
| Nalm6 | Leukemia | 50 | [8][9] |
| CEM | Leukemia | >250 | [10][12] |
| Molt4 | Leukemia | >250 | [10][12] |
Table 3: Recommended Working Concentrations for SCR7
| Application | Cell Line | Concentration (µM) | Incubation Time | Source(s) |
| Enhancing CRISPR/Cas9 HDR | Various mammalian cell lines | 1 - 5 | 24 - 48 hours | [1][13] |
| Inducing Cytotoxicity | MCF7 | 20 - 100 | 24 hours | [9][14] |
| Inducing Cytotoxicity | Various cancer cell lines | 10 - 250 | 48 hours | [10][12] |
Experimental Protocols
Protocol 1: Preparation of SCR7 Stock Solution
This protocol describes the preparation of a concentrated stock solution of SCR7.
Materials:
-
SCR7 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the SCR7 powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of SCR7 powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of SCR7 (Molecular Weight: 332.38 g/mol ), dissolve 3.32 mg of SCR7 in 1 mL of DMSO.
-
Vortex the solution until the SCR7 is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[11]
Protocol 2: General Protocol for Treating Cells with SCR7
This protocol provides a general guideline for treating adherent cell lines with SCR7. This can be adapted for various applications, including enhancing CRISPR/Cas9 HDR or cytotoxicity assays.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
SCR7 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in the desired plate format (e.g., 6-well, 24-well, or 96-well plate).
-
The seeding density should be chosen so that the cells are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the SCR7 stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (refer to Table 3). For example, to prepare 1 mL of medium with a final SCR7 concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the appropriate volume of the SCR7-containing medium to each well.
-
For studies involving CRISPR/Cas9, it is common to pre-treat the cells with SCR7 for 4 hours before transfection.[15]
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 to 48 hours). The optimal incubation time will depend on the cell type and the specific experimental goals.
-
-
Downstream Analysis:
Visualizations
Signaling Pathway
Caption: Mechanism of SCR7 action on the NHEJ pathway.
Experimental Workflow
Caption: Experimental workflow for SCR7 treatment.
Logical Relationship in CRISPR/Cas9
Caption: SCR7 promotes HDR by inhibiting NHEJ.
References
- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. NHEJ Inhibitor SCR7 - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]
- 5. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sciencerepository.org [sciencerepository.org]
- 11. SCR7 – Bioquote [bioquote.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of SCR7 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SCR7, a DNA Ligase IV inhibitor, in various in vitro experimental settings. The information compiled herein, supported by quantitative data and detailed protocols, is intended to assist researchers in determining the optimal concentration of SCR7 for their specific cell types and experimental goals.
SCR7 functions by inhibiting the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] This inhibition leads to an accumulation of DSBs, which can trigger apoptosis in cancer cells and enhance the efficiency of Homology-Directed Repair (HDR) in gene editing applications.[1][2]
Data Presentation
The following tables summarize the effective concentrations and IC50 values of SCR7 and its water-soluble variant (WS-SCR7) in various in vitro applications and cell lines.
Table 1: IC50 Values of SCR7 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| MCF7 | Breast Adenocarcinoma | 40 | 24 or 48 |
| A549 | Lung Carcinoma | 34 | 24 or 48 |
| HeLa | Cervical Cancer | 34 - 44 | 48 |
| T47D | Breast Ductal Carcinoma | 8.5 | 24 or 48 |
| A2780 | Ovarian Cancer | 120 | 24 or 48 |
| HT1080 | Fibrosarcoma | 10 | 24 or 48 |
| Nalm6 | B-cell Precursor Leukemia | 50 | 24 or 48 |
| CEM | T-cell Leukemia | Not specified | 48 |
| Molt4 | T-cell Leukemia | Not specified | 48 |
Data compiled from multiple sources.[3][4][5]
Table 2: Effective Concentrations of SCR7 for Various In Vitro Applications
| Application | Cell Type | Effective Concentration (µM) | Treatment Duration | Notes |
| Inhibition of NHEJ | Rat Testicular Extract | 50 - 1000 | Not Applicable | Dose-dependent inhibition observed.[6] |
| Enhancement of HDR | HEK293T, A549, MelJuSo, DC2.4 | 0.01 - 10 | Varies | Up to 19-fold increase in HDR efficiency.[3][4] |
| Induction of Apoptosis | Molt4, Nalm6 | 50 - 180 | 48 hours | Dose-dependent increase in sub-G1 population and loss of mitochondrial membrane potential.[6] |
| Sensitization to Radiation | Nalm6, CEM, Molt4 | 25 - 150 | Varies | Enhances the cytotoxic effects of ionizing radiation. |
Signaling Pathways and Experimental Workflows
SCR7 Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Gene Editing: SCR7-Mediated Enhancement of Homology-Directed Repair
FOR IMMEDIATE RELEASE
Application Note & Protocol
Unleashing the Potential of Precision Gene Editing with SCR7, a DNA Ligase IV Inhibitor
Researchers in the fields of molecular biology, drug discovery, and therapeutic development are constantly seeking methods to improve the efficiency of precise gene editing. Homology-Directed Repair (HDR) is a high-fidelity DNA repair pathway essential for accurate gene modifications using technologies like CRISPR-Cas9. However, its efficiency is often limited by the competing, error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to boost HDR rates is the inhibition of crucial NHEJ factors. SCR7, a small molecule inhibitor of DNA Ligase IV, has emerged as a valuable tool to transiently suppress NHEJ and thereby significantly increase the frequency of desired HDR-mediated gene editing events.
This document provides detailed application notes and protocols for utilizing SCR7 to enhance HDR rates in various experimental settings.
Mechanism of Action: Tipping the Balance in Favor of Precision
SCR7 functions by specifically inhibiting DNA Ligase IV, a critical enzyme that catalyzes the final ligation step in the NHEJ pathway.[1][2][3][4] By blocking this key component of NHEJ, the cellular DNA repair machinery is preferentially shifted towards the HDR pathway when a donor template is provided alongside a site-specific nuclease like Cas9. This targeted inhibition creates a window of opportunity for the cell to utilize the provided template for precise repair of the DNA double-strand break (DSB), leading to a higher frequency of successful gene insertions, deletions, or modifications.
References
SCR7 Administration in Mouse Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SCR7, a DNA Ligase IV inhibitor, in mouse tumor models. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the anti-tumor efficacy of SCR7, both as a monotherapy and in combination with other cancer treatments.
Mechanism of Action
SCR7 is a small molecule inhibitor that specifically targets DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, SCR7 prevents the ligation of DSBs, leading to their accumulation within the cell. This accumulation of DNA damage triggers the intrinsic apoptotic pathway, ultimately resulting in cancer cell death and tumor regression.[1]
Caption: Mechanism of SCR7-mediated tumor regression.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of SCR7 in mouse tumor models.
Table 1: Efficacy of SCR7 in Combination with Ionizing Radiation in a Dalton's Lymphoma Liquid Tumor Model
| Treatment Group | Tumor Progression (Change in Body Weight in g, Day 12) | Percent Survival (Day 45) |
| Control (Untreated) | 1.5 | 0% |
| SCR7 (10 mg/kg) | 1.0 | 20% |
| IR (0.5 Gy) | 0.8 | 40% |
| SCR7 (10 mg/kg) + IR (0.5 Gy) | 0.4 | 80% |
Data extracted from graphical representations in a study by Sharma et al.[1][4][5]
Table 2: Efficacy of SCR7 in a Breast Adenocarcinoma Solid Tumor Model
| Treatment Group | Outcome |
| Control (Vehicle) | Progressive tumor growth |
| SCR7 (10 mg/kg) | Significant reduction in tumor growth and a 4-fold increase in lifespan compared to the control group. |
Note: Specific tumor volume and survival percentage data were not available in the reviewed literature for this model. The results are presented qualitatively.
Experimental Protocols
SCR7 Formulation for In Vivo Administration
This protocol describes the preparation of SCR7 for intraperitoneal (i.p.) or intramuscular (i.m.) injection in mice.
Materials:
-
SCR7 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of SCR7 by dissolving it in DMSO. For example, to make a 66 mg/mL stock, dissolve 66 mg of SCR7 in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the SCR7 stock solution.
-
Add PEG300 to the tube. A common ratio is 40% PEG300 of the final volume.
-
Add Tween 80 to the mixture. A common concentration is 5% of the final volume.
-
Vortex the mixture until the solution is clear.
-
Add sterile saline to reach the final desired concentration and volume.
-
Vortex the solution again to ensure it is thoroughly mixed. The final solution should be clear.
-
Use the freshly prepared solution for injection.
This is a general guideline, and the final concentrations and ratios may need to be optimized for specific experimental needs.
Dalton's Lymphoma Mouse Model Protocol
This protocol details the administration of SCR7 and its combination with radiation in a Dalton's Lymphoma (DLA) solid tumor model in Swiss albino mice.
Caption: Experimental workflow for SCR7 administration in a DLA mouse model.
Materials:
-
Dalton's Lymphoma Ascites (DLA) cells
-
Swiss albino mice (6-8 weeks old)
-
SCR7 formulation (as described above)
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Protocol:
-
Tumor Induction: Inoculate Swiss albino mice with DLA cells subcutaneously in the right flank.
-
Treatment Initiation (Day 12 post-inoculation):
-
SCR7 Administration: Administer SCR7 at a dose of 10 mg/kg body weight via intraperitoneal injection. Repeat the injection every other day for a total of six doses.[5]
-
Combination Therapy (Radiation): For the combination group, irradiate the tumor-bearing region with a dose of 0.5 Gy or 1 Gy on day 12 and day 16 post-tumor inoculation.[5]
-
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every two days. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Survival Study: Monitor the mice daily for signs of toxicity and record the date of mortality to generate survival curves.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Immunohistochemistry for γH2AX, Western blot for apoptosis markers).
Breast Adenocarcinoma Mouse Model Protocol
This protocol outlines the administration of SCR7 in a breast adenocarcinoma xenograft model in BALB/c mice.
Caption: Experimental workflow for SCR7 in a breast cancer mouse model.
Materials:
-
Breast adenocarcinoma cell line (e.g., MCF-7, 4T1)
-
BALB/c mice (immunocompromised if using human cell lines)
-
SCR7 formulation (as described above)
-
Calipers for tumor measurement
Protocol:
-
Tumor Induction: Inject breast adenocarcinoma cells subcutaneously into the mammary fat pad of BALB/c mice.
-
Treatment: Once tumors are established (e.g., ~100 mm³), begin treatment with SCR7. Administer 10 mg/kg of SCR7 via intraperitoneal injection for a total of six doses. The frequency of administration (e.g., daily, every other day) should be optimized for the specific cell line and experimental goals.
-
Tumor Growth and Survival Monitoring: Monitor tumor growth and animal survival as described in the Dalton's Lymphoma protocol.
-
Endpoint Analysis: Collect tumors at the end of the study for further molecular analysis.
Immunohistochemistry for γH2AX Foci in Tumor Tissue
This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Boil slides in antigen retrieval buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-γH2AX antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Image slides and quantify the number of γH2AX foci per nucleus.
-
Western Blot for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins (e.g., cleaved caspases, PARP) in tumor tissue lysates.
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Homogenize tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin, GAPDH) for normalization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate SCR7 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired. By blocking DNA Ligase IV, SCR7 effectively inhibits the final ligation step of the NHEJ pathway.[1][2] This inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics, making SCR7 a promising agent in cancer therapy.[3][4][5] Furthermore, by suppressing NHEJ, SCR7 has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-mediated genome editing.[1][6]
These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the efficacy of SCR7 in a laboratory setting. The assays are designed to measure the impact of SCR7 on cell viability, the extent of DNA damage, and the induction of apoptosis.
Mechanism of Action of SCR7
The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells. It involves the rapid recognition of the break by the Ku70/Ku80 heterodimer, followed by the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Subsequent processing of the DNA ends is carried out by nucleases such as Artemis, and the final ligation of the broken strands is performed by the XRCC4/DNA Ligase IV complex. SCR7 specifically targets and inhibits DNA Ligase IV, preventing the completion of the NHEJ repair process.
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of SCR7.
Cell-Based Assays for SCR7 Efficacy
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[7]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[8]
-
Treatment: Treat the cells with varying concentrations of SCR7 (e.g., 10, 50, 100, 250 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.[1]
-
MTT Addition: Prepare an MTT solution (5 mg/mL in sterile PBS).[8] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of SCR7 that inhibits 50% of cell viability.[7]
Quantitative Data Summary:
| Cell Line | IC50 (µM) of SCR7 |
| MCF7 | 40 |
| A549 | 34 |
| HeLa | 44 |
| T47D | 8.5 |
| A2780 | 120 |
| HT1080 | 10 |
| Nalm6 | 50 |
Data adapted from Selleck Chemicals product information.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. scilit.com [scilit.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]
- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Measuring the Inhibition of Non-Homologous End Joining (NHEJ) by SCR7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Homologous End Joining (NHEJ) is a major DNA double-strand break (DSB) repair pathway in mammalian cells. Unlike homology-directed repair (HDR), NHEJ directly ligates broken DNA ends without the need for a homologous template, a process that can be error-prone and lead to insertions or deletions. In the context of cancer, inhibiting NHEJ can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. Furthermore, in the field of genome editing, transiently inhibiting NHEJ can enhance the efficiency of precise gene editing through the HDR pathway.
SCR7 is a small molecule inhibitor that targets DNA Ligase IV, a key enzyme in the final ligation step of the NHEJ pathway.[1] By blocking DNA Ligase IV, SCR7 effectively inhibits NHEJ.[1] This application note provides detailed protocols for three common techniques to measure the inhibition of NHEJ by SCR7: an in vitro NHEJ assay, a cell-based GFP reporter assay, and the quantification of γ-H2AX foci as a marker of unrepaired DNA damage.
Mechanism of Action of SCR7 in the NHEJ Pathway
The canonical NHEJ pathway is a multi-step process involving the coordinated action of several key proteins. A DNA double-strand break is first recognized by the Ku70/Ku80 heterodimer, which then recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This complex helps to protect and process the DNA ends, a step that can involve the nuclease Artemis. Finally, the XRCC4/XLF complex recruits DNA Ligase IV to the site of the break to perform the final ligation of the two DNA ends. SCR7 specifically inhibits the activity of DNA Ligase IV, preventing the completion of the NHEJ repair process.
Quantitative Data on SCR7 Inhibition of NHEJ
The inhibitory effect of SCR7 on NHEJ can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. This value represents the concentration of SCR7 required to inhibit 50% of the NHEJ activity.
| Cell Line | Assay Type | IC50 of SCR7 (µM) | Reference |
| HeLa | Cytotoxicity | ~100 | [2] |
| CEM | Cytotoxicity | ~50 | [2] |
| Nalm6 | Cytotoxicity | ~100 | [2] |
| Molt4 | Cytotoxicity | ~250 | [2] |
| MCF7 | Cytotoxicity | ~50 | [2] |
| HCT-116 | Cytotoxicity | ~40 | [2] |
Note: IC50 values can vary depending on the cell line, the specific assay used, and the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro NHEJ Assay Using Nuclear Extracts and a Linearized Plasmid
This assay measures the ability of nuclear extracts to ligate a linearized plasmid DNA substrate in the presence or absence of SCR7.
Workflow:
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors)
-
Plasmid DNA (e.g., pBluescript)
-
Restriction enzyme (e.g., EcoRI) and corresponding buffer
-
NHEJ Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
SCR7 (dissolved in DMSO)
-
Proteinase K
-
Stop Solution (50 mM EDTA, 0.5% SDS)
-
Agarose, TAE buffer, and DNA loading dye
-
DNA visualization agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Preparation of Nuclear Extracts: a. Harvest approximately 1-5 x 10^7 cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in hypotonic lysis buffer and incubate on ice for 15 minutes. d. Dounce homogenize the cells until >90% are lysed (check under a microscope). e. Centrifuge to pellet the nuclei. f. Resuspend the nuclear pellet in nuclear extraction buffer and incubate on a rotator at 4°C for 30 minutes. g. Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear extract. h. Determine the protein concentration of the extract using a Bradford or BCA assay.
-
Preparation of Linearized Plasmid Substrate: a. Digest the plasmid DNA with a restriction enzyme that generates a single cut. b. Purify the linearized plasmid DNA using a PCR purification kit or by phenol-chloroform extraction and ethanol precipitation. c. Verify the complete linearization by agarose gel electrophoresis.
-
In Vitro NHEJ Reaction: a. Set up the reactions in microcentrifuge tubes on ice. For each reaction, add:
- NHEJ Reaction Buffer
- 10-20 µg of nuclear extract
- 100-200 ng of linearized plasmid DNA
- SCR7 at desired final concentrations (e.g., 1, 10, 50, 100 µM) or DMSO as a vehicle control. b. Incubate the reactions at 37°C for 1-2 hours.
-
Analysis of Ligation Products: a. Stop the reaction by adding Stop Solution and Proteinase K. Incubate at 55°C for 30 minutes. b. Run the samples on a 0.8% agarose gel. c. Visualize the DNA bands under UV light. Ligation products will appear as higher molecular weight bands (dimers, trimers, and larger multimers) compared to the linear substrate. d. Quantify the band intensities using image analysis software (e.g., ImageJ). The percentage of NHEJ inhibition can be calculated by comparing the amount of ligation products in the SCR7-treated samples to the control.
Protocol 2: Cell-Based GFP Reporter Assay for NHEJ
This assay utilizes a cell line stably expressing a GFP reporter construct that is disrupted by a recognition site for a rare-cutting endonuclease, such as I-SceI. When a DSB is induced by I-SceI expression, functional GFP is restored upon successful NHEJ, and the number of GFP-positive cells can be quantified by flow cytometry.
Workflow:
Materials:
-
NHEJ reporter cell line (e.g., U2OS-EJ5-GFP, HEK293-EJ5-GFP)
-
Cell culture medium and supplements
-
I-SceI expression plasmid
-
Transfection reagent
-
SCR7 (dissolved in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed the NHEJ reporter cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. b. The next day, treat the cells with a range of SCR7 concentrations (e.g., 1, 10, 50, 100 µM) or DMSO as a control. Incubate for 2-4 hours prior to transfection.
-
Transfection: a. Transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation and Analysis: a. Continue to incubate the cells in the presence of SCR7 for 48-72 hours. b. Harvest the cells by trypsinization. c. Analyze the percentage of GFP-positive cells in each sample using a flow cytometer. d. The percentage of NHEJ inhibition is calculated as follows: % Inhibition = (1 - (% GFP-positive cells with SCR7 / % GFP-positive cells with DMSO)) * 100
Protocol 3: Quantification of γ-H2AX Foci
γ-H2AX is a phosphorylated form of the histone H2A variant that rapidly accumulates at sites of DSBs. Persistent γ-H2AX foci indicate unrepaired DNA damage. Inhibition of NHEJ by SCR7 will lead to an accumulation of these foci.
Materials:
-
Cultured mammalian cells
-
Coverslips
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
SCR7 (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed cells on coverslips in a multi-well plate. b. Treat the cells with SCR7 or DMSO for 1-2 hours. c. Induce DSBs by treating with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour or 2 Gy of ionizing radiation). d. Wash out the damaging agent (if applicable) and allow the cells to recover in the presence of SCR7 for a defined period (e.g., 1, 4, 8, 24 hours).
-
Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with Permeabilization Buffer for 10 minutes. d. Wash three times with PBS. e. Block with Blocking Buffer for 1 hour at room temperature. f. Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark. i. Wash three times with PBS. j. Counterstain the nuclei with DAPI for 5 minutes. k. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Count the number of γ-H2AX foci per nucleus in at least 50-100 cells per condition. Automated image analysis software (e.g., ImageJ with appropriate plugins) is recommended for unbiased quantification. c. An increase in the number and persistence of γ-H2AX foci in SCR7-treated cells compared to the control indicates inhibition of DSB repair.
Conclusion
The techniques described in this application note provide robust and quantitative methods for assessing the inhibitory effect of SCR7 on the NHEJ pathway. The choice of assay will depend on the specific research question and available resources. The in vitro assay is useful for studying the direct biochemical effects of SCR7, while the cell-based reporter and γ-H2AX foci assays provide insights into its activity in a cellular context. These protocols will be valuable for researchers in cancer biology, drug discovery, and genome editing who are investigating the role of NHEJ and its inhibition.
References
SCR7's Role in Enhancing Gene Targeting in Human Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precise genome editing is a cornerstone of modern biological research and therapeutic development. The CRISPR-Cas9 system has revolutionized this field by enabling targeted DNA double-strand breaks (DSBs). Following a DSB, the cell's repair machinery is activated, primarily through two pathways: the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR). For applications requiring specific nucleotide changes, such as correcting disease-causing mutations, enhancing the efficiency of the HDR pathway is critical. This document details the application of SCR7, a small molecule inhibitor of DNA Ligase IV, to improve the frequency of HDR-mediated gene targeting in human cells.
Introduction
The efficiency of precise gene editing using technologies like CRISPR-Cas9 is often limited by the cell's preference for the NHEJ pathway over the HDR pathway for repairing DSBs. NHEJ can lead to insertions and deletions (indels) at the target site, which is suitable for gene knockout but detrimental when precise edits are desired. SCR7 has been identified as a potent and selective inhibitor of DNA Ligase IV, a key enzyme in the final ligation step of the NHEJ pathway.[1][2] By inhibiting DNA Ligase IV, SCR7 effectively blocks the NHEJ pathway, thereby increasing the relative frequency of repair through the more precise HDR pathway.[3][4][5] This application note provides an overview of SCR7's mechanism, quantitative data on its efficacy, and detailed protocols for its use in gene editing experiments.
Mechanism of Action
SCR7 functions by targeting the DNA binding domain of DNA Ligase IV, which prevents the enzyme from joining the broken ends of the DNA during NHEJ.[3] This inhibition is specific and has been shown to be dependent on Ligase IV.[1] The transient and reversible nature of SCR7's binding allows for temporal control of NHEJ inhibition, which can be advantageous in minimizing off-target effects and cellular toxicity.[3] By suppressing NHEJ, the cell is more likely to utilize the HDR pathway when a donor template is provided, leading to a higher efficiency of precise gene editing.
Quantitative Data on HDR Enhancement
The use of SCR7 has been shown to significantly increase the efficiency of HDR in various human cell lines. The following table summarizes quantitative data from several studies.
| Cell Line | Gene Target | Fold Increase in HDR Efficiency with SCR7 | Reference |
| Human Cancer Cells | eGFP (insertion) | 3-fold | [6][7] |
| HEK293T | Mutated eGFP | 1.7-fold | [8] |
| HEK293T | GAPDH (knock-in) | 3.23-fold | [9] |
| HEK293T | ATM (knock-in) | 2.54-fold | [9] |
| Mammalian Cell Lines | Various | Up to 19-fold | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. NHEJ Inhibitor SCR7 - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]
- 2. stemcell.com [stemcell.com]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with SCR7 solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCR7 and its derivatives.
I. Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of SCR7, focusing on solubility and stability.
Problem 1: Precipitation of SCR7 in aqueous solutions (e.g., cell culture media, PBS).
-
Cause A: Poor water solubility. The parent SCR7 molecule is hydrophobic and insoluble in water.[1][2] Direct addition of a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate out.
-
Troubleshooting A:
-
Use a Water-Soluble Version: For aqueous-based assays, consider using the water-soluble sodium salt of SCR7 (WS-SCR7), which has been specifically synthesized to overcome solubility issues.[2][3]
-
Stepwise Dilution: When using a DMSO stock of SCR7, perform a serial dilution. First, dilute the DMSO stock in a small volume of cell culture medium or buffer, mixing thoroughly, before adding it to the final, larger volume. This gradual decrease in DMSO concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to minimize solvent-induced precipitation and cellular toxicity.[4]
-
Sonication: If precipitation occurs upon dilution, gentle sonication of the solution in a water bath may help to redissolve the compound.[5]
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential degradation with prolonged heat exposure.[6]
-
-
Cause B: Temperature shifts. Rapid changes in temperature, such as moving a solution from a warm incubator to a colder environment, can decrease the solubility of SCR7 and lead to precipitation.[7]
-
Troubleshooting B:
-
Maintain Consistent Temperature: When preparing working solutions, try to work at a consistent temperature. Pre-warm your aqueous buffers to the experimental temperature before adding the SCR7 stock solution.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation and degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.[8]
-
Problem 2: Inconsistent or lower-than-expected activity of SCR7.
-
Cause A: Instability and conversion of parent SCR7. The original SCR7 molecule is known to be unstable in solution and can undergo autocyclization and oxidation to form SCR7 pyrazine.[9] This conversion may alter the compound's activity and specificity.
-
Troubleshooting A:
-
Use Freshly Prepared Solutions: Whenever possible, prepare working solutions of SCR7 immediately before use.
-
Proper Storage of Stock Solutions: Store DMSO stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[8]
-
Consider SCR7 Pyrazine: For more consistent results, consider using the more stable SCR7 pyrazine derivative, which is what is often commercially available and has been characterized for its activity as a non-homologous end joining (NHEJ) inhibitor.[10][11]
-
-
Cause B: Degradation due to pH. The stability of SCR7 and its derivatives can be influenced by the pH of the solution.
-
Troubleshooting B:
-
Maintain Optimal pH: While specific degradation kinetics of SCR7 across a pH range are not extensively published, it is generally advisable to maintain solutions at a physiological pH (around 7.2-7.4) for cell-based assays unless the experimental design requires otherwise.
-
Buffer Choice: Use a well-buffered system to prevent significant pH shifts during your experiment.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for SCR7?
A1: The parent SCR7 is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[12] For cell culture experiments, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions. A water-soluble version, WS-SCR7, is also available and can be dissolved in aqueous buffers.[2]
Q2: How should I prepare a stock solution of SCR7 in DMSO?
A2: To prepare a stock solution, dissolve the powdered SCR7 in anhydrous DMSO to your desired concentration. For example, some suppliers indicate solubility of up to 66 mg/mL in DMSO.[12] Gentle vortexing or sonication can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the difference between SCR7, SCR7 pyrazine, and WS-SCR7?
A3:
-
SCR7: The original molecule identified as a DNA Ligase IV inhibitor. It is known to be unstable and can convert to SCR7 pyrazine.[9]
-
SCR7 Pyrazine: A more stable, oxidized derivative of SCR7. Much of the commercially available "SCR7" is actually SCR7 pyrazine. It also functions as an NHEJ inhibitor.[10][11]
-
WS-SCR7: A water-soluble sodium salt of SCR7, synthesized to overcome the poor aqueous solubility of the parent compound.[2]
Q4: How should I store SCR7 and its solutions?
A4:
-
Powder: Store the solid form of SCR7 and its derivatives at -20°C.
-
Stock Solutions (in DMSO): For short-term storage, -20°C for up to one month is recommended. For long-term storage, -80°C for up to six months is advisable.[8] Always aliquot to minimize freeze-thaw cycles.
Q5: What is the mechanism of action of SCR7?
A5: SCR7 and its derivatives are inhibitors of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[10] By inhibiting DNA Ligase IV, SCR7 blocks the final step of NHEJ, which is the ligation of broken DNA ends. This leads to an accumulation of DNA double-strand breaks and can induce apoptosis in cancer cells.
III. Data Presentation
Table 1: Solubility of SCR7 and its Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| SCR7 | Water | Insoluble | [12] |
| DMSO | ≥ 45 mg/mL (134.57 mM) | [8] | |
| Ethanol | Soluble | [12] | |
| SCR7 Pyrazine | DMSO | Up to 100 mM | |
| Ethanol | Up to 20 mM | ||
| WS-SCR7 | Water/Aqueous Buffers | Soluble | [2] |
Table 2: Recommended Storage Conditions for SCR7 Solutions
| Solution Type | Storage Temperature | Duration | Reference(s) |
| Stock Solution in DMSO | -20°C | Up to 1 month | [8] |
| -80°C | Up to 6 months | [8] | |
| Working Dilutions | Use immediately | N/A | General best practice |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of SCR7 in DMSO
-
Materials: SCR7 powder (MW: 334.39 g/mol for parent SCR7), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.34 mg of SCR7 powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary. d. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution of SCR7 for Cell Culture
-
Materials: 10 mM SCR7 stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM SCR7 stock solution. b. Perform a serial dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Mix thoroughly by gentle pipetting. c. Further dilute this intermediate solution into your final volume of cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%. For example, to make 10 mL of a 1 µM working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium. d. Always prepare a vehicle control with the same final concentration of DMSO.
V. Visualizations
Caption: SCR7 inhibits the NHEJ pathway by targeting DNA Ligase IV.
Caption: A logical workflow for troubleshooting SCR7 precipitation.
References
- 1. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencerepository.org [sciencerepository.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA Ligase Inhibitor: SCR7 Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SCR7 pyrazine | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 12. DMSO stock preparation [protocols.io]
Technical Support Center: Optimizing SCR7 Incubation Time for Gene Editing
Welcome to the technical support center for optimizing SCR7 incubation time to enhance gene editing efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments involving SCR7-mediated enhancement of CRISPR-Cas9 gene editing.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and how does it enhance gene editing?
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2][3] In the context of CRISPR-Cas9 gene editing, the system introduces a double-strand break (DSB) at a specific genomic location. The cell can repair this break through two main pathways: the error-prone NHEJ pathway or the precise Homology-Directed Repair (HDR) pathway.[2] By inhibiting DNA Ligase IV, SCR7 blocks the NHEJ pathway, thereby increasing the likelihood that the DSB will be repaired by the HDR pathway when a donor template is provided. This shift towards HDR leads to a higher efficiency of precise gene editing events like insertions or corrections.[2][4]
Q2: What is the recommended concentration of SCR7 to use?
The optimal concentration of SCR7 can vary depending on the cell type and experimental conditions. However, a common starting concentration reported in several studies is 1 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, balancing enhancement of HDR with potential cytotoxicity.
Q3: When should I add SCR7 to my cells?
Based on experimental evidence, administering SCR7 simultaneously with the transfection of CRISPR-Cas9 components and the donor template has been shown to be effective.[2] Some protocols have also explored adding SCR7 24 hours before transfection, though simultaneous addition is a more common starting point.
Q4: How long should I incubate my cells with SCR7?
The optimal incubation time is a critical parameter that requires careful optimization. While there is no single universal time, here are some guidelines based on published data:
-
For HDR Enhancement: A 24-hour incubation period with SCR7 following transfection has been used to enhance HDR efficiency.
-
For Cytotoxicity Assessment: Longer incubation times, such as 48 to 72 hours, have been used to evaluate the cytotoxic effects of SCR7.[5]
It is highly recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the window that provides the maximum increase in gene editing efficiency with minimal impact on cell viability for your specific cell type.
Q5: Is SCR7 toxic to cells?
Yes, SCR7 can exhibit cytotoxicity at higher concentrations and with prolonged exposure.[5] The half-maximal inhibitory concentration (IC50) varies significantly between different cell lines. It is essential to determine the IC50 for your cell line to establish a therapeutic window for its use.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low gene editing efficiency (low HDR rate) | Suboptimal SCR7 concentration. | Perform a dose-response curve with SCR7 (e.g., 0.1 µM to 10 µM) to find the optimal concentration for your cell line. |
| Inappropriate incubation time. | Test different incubation times (e.g., 12, 24, 48 hours) post-transfection to identify the optimal window for HDR enhancement. | |
| Inefficient delivery of CRISPR components and/or donor template. | Optimize your transfection protocol for the specific cell type you are using. | |
| High cell death/low viability | SCR7 concentration is too high. | Lower the concentration of SCR7 used. Refer to the dose-response data to select a concentration with acceptable viability. |
| Prolonged incubation with SCR7. | Reduce the incubation time with SCR7. A shorter exposure may be sufficient to enhance HDR without causing excessive cell death. | |
| Synergistic toxicity with transfection reagents. | Ensure that the transfection reagent itself is not causing significant toxicity. Perform a control with the transfection reagent alone. | |
| Inconsistent results between experiments | Variability in cell confluency at the time of transfection. | Standardize the cell seeding density and ensure consistent confluency at the start of each experiment. |
| Inconsistent timing of SCR7 addition. | Add SCR7 at the same time point relative to transfection in all experiments. Simultaneous addition is a good starting point for consistency. |
Quantitative Data Summary
Table 1: Cytotoxicity of SCR7 and its water-soluble derivative (WS-SCR7) in various cancer cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) of WS-SCR7 |
| HeLa | 34 |
| CEM | >250 |
| Nalm6 | 100 |
| Molt4 | 180 |
| MCF7 | >250 |
Data extracted from a study on a water-soluble version of SCR7. The cytotoxicity of standard SCR7 may vary.
Experimental Protocols
Protocol: Determining the Optimal SCR7 Concentration and Incubation Time
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with your CRISPR-Cas9 expression vector, guide RNA, and HDR donor template using your optimized transfection protocol.
-
SCR7 Treatment (Dose-Response): Immediately following transfection, add SCR7 to the media at a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
SCR7 Treatment (Time-Course): For each concentration, set up parallel wells to be harvested at different time points (e.g., 12, 24, 48, 72 hours) post-transfection.
-
Harvesting and Analysis:
-
Gene Editing Efficiency: At each time point, harvest a set of wells for genomic DNA extraction. Perform PCR amplification of the target locus followed by techniques such as Sanger sequencing, next-generation sequencing (NGS), or restriction fragment length polymorphism (RFLP) analysis to quantify the percentage of HDR.
-
Cell Viability: At each time point, assess cell viability in a parallel set of wells using an appropriate assay (e.g., MTT, Trypan Blue exclusion).
-
-
Data Analysis: Plot the HDR efficiency and cell viability against the SCR7 concentration for each incubation time. The optimal condition is the concentration and incubation time that yields the highest HDR efficiency with the lowest acceptable cell viability (typically >80%).
Visualizations
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of SCR7.
Caption: Workflow for optimizing SCR7 incubation time and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and SCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with SCR7 in CRISPR Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SCR7 in CRISPR-Cas9 experiments. The following information is intended to help you diagnose and resolve common issues to improve the efficiency and reproducibility of your genome editing workflows.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and how is it supposed to work in CRISPR experiments?
SCR7 is a small molecule reported to be an inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] In the context of CRISPR-Cas9 genome editing, the generation of a double-strand break (DSB) by Cas9 initiates two major DNA repair pathways: the error-prone NHEJ and the high-fidelity Homology Directed Repair (HDR). By inhibiting DNA Ligase IV, SCR7 is intended to suppress the NHEJ pathway, thereby increasing the relative frequency of HDR.[1] This can lead to a higher efficiency of precise gene editing events, such as the insertion of a specific DNA sequence, with reported increases in HDR efficiency of up to 19-fold in mammalian cells and mouse embryos.[3][4]
Q2: I am seeing highly variable or no enhancement of HDR with SCR7. What are the possible causes?
Inconsistent results with SCR7 are a common issue and can stem from several factors:
-
Compound Stability and Identity: SCR7 is known to be unstable and can undergo autocyclization to a more stable form, SCR7 pyrazine.[5] It is crucial to ensure the quality and identity of your SCR7 compound, as some commercial sources may provide the pyrazine form, which has been reported to have different activity and specificity.[6] Some studies have even questioned whether SCR7 is a selective or potent inhibitor of human DNA ligase IV.[7]
-
Cell Type-Specific Effects: The efficacy of SCR7 can be highly dependent on the cell type being used.[2] Different cell lines exhibit varying sensitivities and DNA repair pathway efficiencies.
-
Concentration and Toxicity: The optimal concentration of SCR7 is critical and needs to be empirically determined for each cell line. High concentrations can lead to significant cytotoxicity, which can negatively impact HDR efficiency.[7][8]
-
Experimental Timing: The timing of SCR7 addition relative to the delivery of CRISPR-Cas9 components can influence its effectiveness.
-
Solubility Issues: SCR7 has poor water solubility and is typically dissolved in DMSO.[3][6] Improper dissolution or precipitation of the compound can lead to inconsistent effective concentrations.
Q3: What is the optimal concentration of SCR7 to use?
The optimal concentration of SCR7 is highly cell-type dependent and requires careful titration. While some studies report using concentrations in the range of 0.1 µM to 20 µM, others have used up to 250 µM.[3][9] It is recommended to perform a dose-response curve to determine the highest concentration that does not cause significant cytotoxicity in your specific cell line.
Data Presentation: IC50 Values of SCR7 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SCR7, indicating its cytotoxic effect on different cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | IC50 (µM) |
| MCF7 | 40 |
| A549 | 34 |
| HeLa | 44 |
| T47D | 8.5 |
| A2780 | 120 |
| HT1080 | 10 |
| Nalm6 | 50 |
Q4: How should I prepare and store SCR7?
Proper handling and storage of SCR7 are critical for maintaining its activity.
-
Preparation: SCR7 is typically dissolved in fresh, anhydrous DMSO to a stock concentration of around 66 mg/mL (198.56 mM).[3] Due to its hygroscopic nature, using DMSO that has absorbed moisture can reduce solubility.[3] For in vivo experiments, a working solution can be prepared by mixing the DMSO stock with PEG300, Tween80, and ddH2O.[3]
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][5]
Q5: Are there any known off-target effects of SCR7?
While SCR7 is primarily described as a DNA Ligase IV inhibitor, some studies suggest it may have other cellular effects. For instance, a water-soluble version of SCR7 was found to inhibit Ligase III at higher concentrations.[11] Additionally, given the controversy surrounding its primary target, it is plausible that SCR7 could have off-target effects that contribute to cellular toxicity or other confounding variables in your experiments.
Troubleshooting Guide
Issue: Low or No Increase in HDR Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal SCR7 Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a range of 0.1 µM to 50 µM. |
| Poor Compound Quality or Stability | Verify the identity and purity of your SCR7 compound. Consider purchasing from a reputable vendor or analyzing your stock. Be aware of the potential for conversion to SCR7 pyrazine. |
| Incorrect Timing of Treatment | Optimize the timing of SCR7 addition. Try adding SCR7 at different time points relative to transfection, for example, 8 to 24 hours post-transfection.[9] |
| Cell Line Insensitivity | Consider that your cell line may be resistant to the effects of SCR7. It may be beneficial to test alternative HDR-enhancing strategies. |
| Inefficient CRISPR-Cas9 Editing | Ensure your gRNA and Cas9 are functioning efficiently before attempting to enhance HDR. Validate your gRNA design and delivery method. |
Issue: High Cell Toxicity
| Possible Cause | Troubleshooting Step |
| SCR7 Concentration is too High | Lower the concentration of SCR7 used. Refer to the IC50 table above for guidance on the cytotoxic potential in different cell lines. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%). |
| Combined Toxicity with Transfection Reagents | Optimize your transfection protocol to minimize cell death. The combination of transfection reagents and SCR7 may have synergistic toxic effects. |
Experimental Protocols
Protocol: Determining Optimal SCR7 Concentration and Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
SCR7 Treatment: The following day, treat the cells with a serial dilution of SCR7 (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 24 to 48 hours.[3]
-
Viability Assay: Assess cell viability using a standard method such as an MTT or trypan blue exclusion assay.[3]
-
Data Analysis: Calculate the IC50 value to determine the concentration at which SCR7 is cytotoxic to your cells.
Visualizations
Signaling Pathway: DNA Double-Strand Break Repair
Caption: DNA double-strand break repair pathways.
Experimental Workflow: Troubleshooting SCR7 in CRISPR Experiments
Caption: A logical workflow for troubleshooting SCR7.
References
- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sciencerepository.org [sciencerepository.org]
Troubleshooting SCR7: A Guide to Improving HDR Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SCR7's efficacy in enhancing Homology-Directed Repair (HDR) efficiency.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and how is it supposed to improve HDR efficiency?
SCR7 is a small molecule that functions as an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] In the context of CRISPR-Cas9 genome editing, the cell primarily uses two pathways to repair the induced double-strand breaks (DSBs): the error-prone NHEJ and the precise Homology-Directed Repair (HDR). By inhibiting DNA Ligase IV, SCR7 blocks the NHEJ pathway, thereby theoretically shifting the balance of repair towards HDR when a donor template is provided.[1][3][4] This can lead to a higher frequency of precise insertions, deletions, or single-nucleotide substitutions.
Q2: I'm not observing an increase in HDR efficiency with SCR7. What are the common reasons for this?
Several factors can contribute to the lack of SCR7 efficacy in your experiments. These can be broadly categorized as issues with the compound itself, suboptimal experimental conditions, and cell-type-specific effects.
-
Compound Stability and Solubility: SCR7 is known to be unstable and can undergo autocyclization and oxidation to form SCR7 pyrazine.[5][6][7] These different forms may have varying levels of activity and specificity. Additionally, SCR7 has poor water solubility and is typically dissolved in dimethyl sulfoxide (DMSO).[7][8] The use of old or hygroscopic DMSO can significantly impact its solubility and, consequently, its effectiveness.[5][8]
-
Suboptimal Concentration and Treatment Time: The optimal concentration of SCR7 is highly cell-type dependent and needs to be empirically determined.[2] A concentration that is too low will be ineffective, while a concentration that is too high can lead to significant cytotoxicity and cell death, which would also reduce the recovery of HDR-edited cells.[1][5] The timing of SCR7 administration relative to the delivery of CRISPR-Cas9 components is also a critical parameter.
-
Cell-Type Variability: The efficacy of SCR7 has been shown to be highly variable across different cell lines.[2] Some cell types may have inherently lower NHEJ activity or may be more sensitive to the cytotoxic effects of SCR7.
-
Cytotoxicity: SCR7 can induce apoptosis and has anti-proliferative effects in a dose-dependent manner.[1][5] If the concentration used is too high for your specific cell type, the resulting cell death may mask any potential increase in HDR efficiency.
Troubleshooting Guide
If you are not seeing the expected improvement in HDR efficiency with SCR7, please follow these troubleshooting steps:
Step 1: Verify the Integrity and Handling of SCR7
-
Fresh Reagent: Ensure you are using a fresh stock of SCR7. If the compound has been stored for an extended period, consider purchasing a new batch.
-
Proper Dissolution: Use fresh, anhydrous DMSO to dissolve SCR7.[5][8] Ensure the compound is fully dissolved before adding it to your cell culture medium. Consider using a water-soluble form of SCR7 if available to circumvent solubility issues.[6][7][9]
-
Storage: Store the SCR7 stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Step 2: Optimize SCR7 Concentration and Treatment Duration
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of SCR7 for your specific cell line. Test a range of concentrations, for example, from 0.1 µM to 20 µM.[10]
-
Cytotoxicity Assay: In parallel with the dose-response for HDR efficiency, perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to assess the impact of different SCR7 concentrations on cell viability. The goal is to find a concentration that maximizes HDR enhancement with minimal toxicity.
-
Timing of Treatment: The timing of SCR7 addition is crucial. Some studies have added SCR7 simultaneously with the transfection of CRISPR components, while others have pre-incubated the cells with the inhibitor.[11] It is recommended to test different time points of addition, such as 24 hours before, simultaneously with, and for 24 hours after transfection.
Step 3: Consider Cell-Type Specificity
-
Literature Review: Search for publications that have successfully used SCR7 in your cell line of interest or a similar one. This can provide a good starting point for concentration and timing.
-
Alternative Enhancers: If SCR7 continues to be ineffective after optimization, consider trying alternative HDR-enhancing strategies. These can include other small molecules that inhibit NHEJ (e.g., Nu7441) or promote HDR (e.g., RS-1), or genetic approaches like the suppression of NHEJ-related genes.[12][13]
Quantitative Data Summary
The following table summarizes the effective concentrations of SCR7 and the observed fold-increase in HDR efficiency from various studies. Note the variability across different cell lines.
| Cell Line | SCR7 Concentration | Fold Increase in HDR Efficiency | Reference |
| HEK293T | 1 µM | ~1.7-fold | [11] |
| MCF-7 | Not specified | 3-fold | [3] |
| A549 | 0.01 µM | 3-fold | [14] |
| MelJuSo | 1 µM | 19-fold | [14] |
| Mouse Embryos | Not specified | 10-fold | [4] |
Experimental Protocols
Protocol 1: General Procedure for SCR7 Treatment to Enhance HDR
-
Cell Seeding: Seed your target cells at an appropriate density to reach 70-80% confluency on the day of transfection.
-
SCR7 Preparation: Prepare a stock solution of SCR7 in anhydrous DMSO (e.g., 10 mM). Store at -80°C in small aliquots. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Transfection and SCR7 Treatment:
-
Simultaneous Treatment: Mix your CRISPR-Cas9 components (e.g., plasmid, RNP) with the SCR7-containing medium and add to the cells.
-
Pre-treatment: Add SCR7-containing medium to the cells for a specific duration (e.g., 4-24 hours) before transfection. Replace with fresh medium containing both the CRISPR components and SCR7 at the time of transfection.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal incubation time may need to be determined empirically.
-
Analysis: Harvest the cells and analyze the HDR efficiency using appropriate methods, such as next-generation sequencing (NGS), restriction fragment length polymorphism (RFLP) analysis, or digital droplet PCR (ddPCR).
Visualizations
Caption: The dual pathways of DSB repair and the inhibitory action of SCR7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STEMCELL Technologies SCR7, Size: 5 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencerepository.org [sciencerepository.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and SCR7 [mdpi.com]
- 12. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
SCR7 Technical Support Center: Troubleshooting Cytotoxicity in Primary Cell Lines
Welcome to the SCR7 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals address challenges related to the cytotoxicity of SCR7 in primary cell lines. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and what is its primary mechanism of action?
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is one of the two major pathways responsible for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA Ligase IV, SCR7 blocks the final ligation step of NHEJ.[5] This leads to an accumulation of unrepaired DSBs within the cell, which can trigger apoptosis (programmed cell death).[5][6] Its primary application in research is to enhance the efficiency of Homology-Directed Repair (HDR) during CRISPR-Cas9 gene editing by suppressing the competing NHEJ pathway.[1][7]
Q2: Why am I observing high levels of cytotoxicity in my primary cell lines when using SCR7?
High cytotoxicity in primary cell lines is a known challenge when using SCR7. This is often due to the following reasons:
-
Mechanism of Action: The intended mechanism of SCR7, inducing DSB accumulation, is inherently cytotoxic.[5]
-
Cell Type Specificity: Primary cells can be more sensitive to DNA damage and apoptosis triggers compared to immortalized cancer cell lines. The effects of SCR7 can be cell type-specific and context-dependent.[2]
-
Concentration: The concentration of SCR7 required to inhibit NHEJ may be close to the concentration that causes significant cell death.
-
Off-Target Effects: While SCR7 primarily targets DNA Ligase IV, off-target effects, especially at higher concentrations, can contribute to cytotoxicity.[8]
-
Compound Stability: SCR7 is known to be unstable and can convert to SCR7-pyrazine, which may have different activity and toxicity profiles.[9][10][11][12]
Q3: What is the difference between SCR7 and SCR7-pyrazine?
SCR7 is an unstable molecule that can undergo autocyclization and oxidation to form the more stable SCR7-pyrazine.[9][10][11] Both compounds can inhibit NHEJ, however, SCR7-pyrazine has been reported to exhibit non-specific cytotoxicity at higher concentrations in cells lacking DNA Ligase IV.[11][12] It is crucial to be aware of which form of the compound you are using and its stability in your experimental conditions.
Q4: What are the typical working concentrations for SCR7?
The optimal concentration of SCR7 is highly dependent on the cell type and the desired outcome (NHEJ inhibition vs. HDR enhancement). For enhancing CRISPR-mediated HDR, concentrations as low as 5-10 µM have been shown to be effective in some cell lines.[13] However, for inhibiting overall NHEJ and inducing cytotoxicity in cancer cells, higher concentrations (e.g., 20-100 µM) are often used.[9] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell line.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Primary Cell Cultures
If you are observing an unacceptable level of cell death after SCR7 treatment, consider the following troubleshooting steps:
-
Optimize SCR7 Concentration:
-
Recommendation: Perform a dose-response experiment (titration) to determine the optimal concentration that provides sufficient NHEJ inhibition without excessive cytotoxicity. Start with a low concentration (e.g., 1 µM) and titrate up to the previously reported effective concentrations.
-
Rationale: Primary cells are often more sensitive than cancer cell lines. The therapeutic window for SCR7 in these cells may be narrower.
-
-
Reduce Treatment Duration:
-
Recommendation: Decrease the incubation time with SCR7. For example, if you are treating for 48 hours, try reducing it to 24 hours or even shorter durations.
-
Rationale: Prolonged exposure to an NHEJ inhibitor will lead to a greater accumulation of DNA damage and subsequent cell death.
-
-
Assess Compound Stability and Purity:
-
Recommendation: Ensure you are using a high-quality, pure stock of SCR7. Be mindful of the potential conversion to SCR7-pyrazine. If possible, obtain both forms to test their effects independently. Consider preparing fresh stock solutions for each experiment.
-
Rationale: The cytotoxic effects could be exacerbated by impurities or the presence of the more non-specific SCR7-pyrazine form.[11][12]
-
-
Consider Water-Soluble Alternatives:
Issue 2: Inconsistent or Poor HDR Efficiency
If you are not observing the expected increase in HDR efficiency, consider these points:
-
Confirm NHEJ Inhibition:
-
Recommendation: Before proceeding with HDR experiments, confirm that SCR7 is effectively inhibiting NHEJ in your primary cells at the chosen concentration. This can be assessed using a V(D)J recombination assay or by detecting an increase in DNA damage markers like γH2AX.
-
Rationale: Insufficient NHEJ inhibition will not lead to a significant shift towards the HDR pathway.
-
-
Optimize Timing of SCR7 Treatment:
-
Recommendation: The timing of SCR7 addition relative to the introduction of the CRISPR-Cas9 machinery and donor template is critical. Typically, SCR7 is added shortly before or at the same time as transfection/transduction. You may need to empirically determine the optimal timing for your specific cell line.
-
Rationale: NHEJ and HDR are competing pathways. SCR7 needs to be present when the DSBs are being generated to effectively block NHEJ.
-
-
Cell Cycle Synchronization:
-
Recommendation: Consider synchronizing your cells in the S or G2 phase of the cell cycle.
-
Rationale: HDR is most active during the S and G2 phases when a sister chromatid is available as a template.[16] Synchronizing the cells can enhance the likelihood of HDR-mediated repair.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of SCR7 in various cancer cell lines. Note that these are cancer cell lines and IC50 values for primary cell lines will need to be determined empirically.
| Cell Line | IC50 (µM) |
| MCF7 | ~50[13], 40[1][9] |
| HCT-116 | ~40[13] |
| A549 | 34[1][9] |
| HeLa | 44[1][9] |
| T47D | 8.5[1][9] |
| A2780 | 120[1][9] |
| HT1080 | 10[1][9] |
| Nalm6 | 50[1][9] |
Experimental Protocols
Protocol 1: Determining SCR7 Cytotoxicity using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
SCR7 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
SCR7 Treatment: Prepare serial dilutions of SCR7 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of SCR7 (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for SCR7.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
SCR7 stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of SCR7 for the chosen duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. SCR7iNHEJ inhibitorj | CRISPR/Cas9 VXeÅ̯g·¦ø¦ð£i | RXEoCI®ïÐ [cosmobio.co.jp]
- 7. NHEJ inhibitor SCR7 and its different forms: Promising CRISPR tools for genome engineering [agris.fao.org]
- 8. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNA Ligase Inhibitor: SCR7 Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. tripod.haverford.edu [tripod.haverford.edu]
- 13. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciencerepository.org [sciencerepository.org]
- 16. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery of SCR7 into target cells
Welcome to the technical support center for SCR7 and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in effectively delivering SCR7 into target cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and how does it work?
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] The NHEJ pathway is one of the two major pathways responsible for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, SCR7 blocks the final step of NHEJ, leading to an accumulation of unrepaired DSBs.[1] This accumulation can trigger apoptosis (programmed cell death) in cancer cells and enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing.[1][2]
Q2: What are the different forms of SCR7 available?
There are three main forms of SCR7 that researchers should be aware of:
-
SCR7: The original compound identified as a DNA Ligase IV inhibitor. However, it is known to be unstable in solution and can spontaneously cyclize to form SCR7 pyrazine.[2][3][4]
-
SCR7 Pyrazine: A more stable, cyclized form of SCR7.[2][3] It also functions as a DNA Ligase IV inhibitor and is often the active compound in commercially available SCR7 preparations.[4]
-
Water-Soluble SCR7 (WS-SCR7 and Na-SCR7-P): These are sodium salt versions of SCR7 and SCR7 pyrazine, respectively, developed to overcome the poor solubility of the parent compounds in aqueous solutions.[5] This improved solubility can enhance their cellular uptake and efficacy.
Q3: Which form of SCR7 should I use for my experiments?
The choice of SCR7 form depends on your specific experimental needs:
-
For most in vitro cell culture experiments, SCR7 pyrazine is a reliable choice due to its greater stability compared to SCR7.[2][3][4]
-
If you are experiencing solubility issues or working with systems sensitive to DMSO, water-soluble SCR7 derivatives are recommended.[5] They offer improved bioavailability, which can be advantageous for in vivo studies as well.
Q4: How do I prepare a stock solution of SCR7 or SCR7 pyrazine?
Due to their hydrophobic nature, SCR7 and SCR7 pyrazine are typically dissolved in dimethyl sulfoxide (DMSO).
-
Recommended Solvent: Use fresh, anhydrous (moisture-free) DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM to 100 mM in DMSO. This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing the risk of solvent toxicity.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q5: What is the maximum recommended concentration of DMSO in my cell culture?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid off-target effects and cytotoxicity. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.[6] However, the tolerance to DMSO can be cell line-specific, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guides
Problem 1: SCR7 Precipitates in Cell Culture Medium
Precipitation of SCR7 in the cell culture medium is a common issue that can lead to inconsistent results and reduced efficacy.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure your stock solution is fully dissolved in high-quality, anhydrous DMSO before adding it to the medium. |
| Pre-warm the cell culture medium to 37°C before adding the SCR7 stock solution. | |
| Add the SCR7 stock solution to the medium dropwise while gently swirling to facilitate mixing. | |
| High Final Concentration | Avoid high final concentrations of SCR7 that may exceed its solubility limit in the aqueous medium. If a high concentration is required, consider using a water-soluble derivative. |
| Interaction with Media Components | Some components of serum or media supplements can contribute to precipitation.[7] If possible, reduce the serum concentration during the treatment period, or switch to a serum-free medium if your cells can tolerate it. |
| Incorrect pH | Ensure the pH of your cell culture medium is within the optimal range for your cells, as pH changes can affect compound solubility.[8] |
Problem 2: Low or No Observed Effect of SCR7
If you are not observing the expected biological effect (e.g., apoptosis, increased HDR), consider the following factors:
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of SCR7 is highly cell-type dependent. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. |
| Insufficient Incubation Time | The time required to observe an effect can vary. For apoptosis induction, an incubation time of 24-48 hours is often necessary.[2] For enhancing CRISPR-mediated HDR, a 48-hour treatment post-transfection has been shown to be effective.[9] |
| Cellular Resistance | Some cell lines may have intrinsic resistance to DNA damaging agents due to highly efficient DNA repair mechanisms or other factors. |
| Compound Instability | As SCR7 is unstable, ensure you are using a fresh dilution from a properly stored stock solution. If using SCR7, consider switching to the more stable SCR7 pyrazine.[2][3][4] |
| Delivery Issues | Ensure efficient delivery of the compound to the cells. For difficult-to-transfect cells, optimizing delivery parameters is crucial. |
Data Presentation
Table 1: IC50 Values of SCR7 Pyrazine in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SCR7 pyrazine in different human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 40[2][3] |
| A549 | Lung Carcinoma | 34[2][3] |
| HeLa | Cervical Cancer | 44[2][3] |
| T47D | Breast Cancer | 8.5[2][3] |
| A2780 | Ovarian Cancer | 120[2][3] |
| HT1080 | Fibrosarcoma | 10[2][3] |
| Nalm6 | B cell precursor leukemia | 50[2][3] |
Experimental Protocols
Protocol 1: Preparation of SCR7/SCR7 Pyrazine Stock Solution
-
Materials:
-
SCR7 or SCR7 pyrazine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of SCR7 or SCR7 pyrazine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Treatment of Adherent Cells with SCR7/SCR7 Pyrazine
-
Materials:
-
Adherent cells seeded in a multi-well plate
-
Complete cell culture medium
-
SCR7/SCR7 pyrazine DMSO stock solution
-
-
Procedure:
-
Seed the cells at the desired density and allow them to adhere overnight.
-
The next day, prepare the final working concentrations of SCR7 by diluting the DMSO stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of SCR7.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Proceed with downstream analysis (e.g., cell viability assay, apoptosis assay, western blotting).
-
Mandatory Visualization
Signaling Pathway: SCR7-Induced DNA Damage Response
SCR7-mediated inhibition of DNA Ligase IV leads to the accumulation of DNA double-strand breaks. This damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a central regulator of the DNA damage response.[10][11] Activated ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53.[10][11][12][13] Phosphorylation stabilizes p53 by preventing its degradation, allowing it to act as a transcription factor for genes involved in cell cycle arrest, DNA repair, and apoptosis.[10][11]
Caption: SCR7-induced ATM-p53 signaling pathway.
Experimental Workflow: Troubleshooting Poor SCR7 Efficacy
This workflow provides a logical sequence of steps to diagnose and resolve issues of low SCR7 efficacy in cell culture experiments.
Caption: Troubleshooting workflow for low SCR7 efficacy.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA Ligase Inhibitor: SCR7 Pyrazine | TCI AMERICA [tcichemicals.com]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
SCR7 In Vivo Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining SCR7 dosage and administration for in vivo animal studies. The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dosage for SCR7 in mice?
Reported dosages of SCR7 in mice typically range from 10 mg/kg to 20 mg/kg. The optimal dose can vary depending on the animal model, tumor type, and the specific research question. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q2: What is the primary challenge when working with SCR7 for in vivo studies?
The main challenge is its low aqueous solubility. SCR7 is hydrophobic and requires a specific formulation for effective in vivo delivery. Direct injection of a poorly dissolved compound can lead to precipitation at the injection site, resulting in inconsistent dosing and potential inflammation.
Q3: Are there water-soluble alternatives to the standard SCR7?
Yes, researchers have developed water-soluble versions of SCR7, such as SCR7-pyrazine sodium salt (Na-SCR7-P) and a water-soluble SCR7 (WS-SCR7), to overcome the solubility issue.[1][2] These derivatives may offer easier formulation for in vivo experiments.
Q4: What are the known instabilities of SCR7?
The parental SCR7 molecule is known to be unstable and can undergo autocyclization to a more stable form. An oxidized form, SCR7-pyrazine, has also been described. These different forms may have varying biological activities and specificities.
Troubleshooting Guide
Problem: SCR7 is precipitating out of solution during preparation or injection.
-
Possible Cause: The solvent system is not appropriate for maintaining SCR7 in solution.
-
Solution:
-
Use a co-solvent system: A common approach for hydrophobic compounds is to first dissolve SCR7 in a small amount of an organic solvent like DMSO and then dilute it with other vehicles.
-
Recommended Formulation: Based on common practices for similar compounds, a multi-component solvent system can be effective. A widely cited formulation for hydrophobic compounds involves a mixture of DMSO, PEG300, Tween 80, and a physiological solution (like saline or PBS).
-
Step-by-step Protocol: See the detailed experimental protocol below for a step-by-step guide to preparing an SCR7 formulation for intraperitoneal injection.
-
Problem: Animals are showing signs of distress or toxicity after SCR7 injection.
-
Possible Cause 1: Toxicity of the vehicle. High concentrations of DMSO can be toxic to animals.
-
Solution: Reduce the percentage of DMSO in your final injection volume. It is generally recommended to keep the final DMSO concentration below 10%. Monitor animals for signs of DMSO toxicity which can include reduced mobility, hunched posture, and lethargy.
-
Possible Cause 2: SCR7-related toxicity. At higher doses, SCR7 or its derivatives may exhibit off-target effects or general toxicity. One study noted that SCR7-pyrazine can exhibit non-specific cytotoxicity at higher concentrations.
-
Solution:
-
Dose Reduction: If toxicity is observed, reduce the administered dose of SCR7 in subsequent experiments.
-
Monitor for Specific Signs: Observe animals for any changes in behavior, weight loss, or other signs of adverse effects. One study reported a reduction in B and T cells in mice treated with an SCR7 derivative, suggesting potential immunotoxicity.
-
Histopathology: At the end of the study, consider performing histological analysis of major organs (liver, kidney, spleen) to assess for any tissue damage.
-
Quantitative Data Summary
| Animal Model | Compound | Dosage | Administration Route | Vehicle | Key Findings |
| BALB/c mice | SCR7 | 10 mg/kg | Intramuscular (i.m.) | Not Specified | Significantly reduced breast adenocarcinoma-induced tumor growth and increased lifespan. |
| Swiss albino mice | SCR7 | 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Did not result in tumor regression in a Dalton's lymphoma model. |
| BALB/c mice | SCR7 | 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Enhanced the cytotoxic effects of radiation on Dalton's lymphoma cells. |
| BALB/c mice | SCR7 pyrazine | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Significantly reduced breast adenocarcinoma-induced tumor and increased lifespan. |
Detailed Experimental Protocols
Protocol 1: Formulation of SCR7 for Intraperitoneal (i.p.) Injection
This protocol is a general guideline for formulating a hydrophobic compound like SCR7 for in vivo use. The exact percentages may need to be optimized for your specific batch of SCR7 and experimental conditions.
-
Stock Solution Preparation:
-
Dissolve the required amount of SCR7 powder in 100% DMSO to create a concentrated stock solution. For example, to achieve a final injection volume of 100 µL per 20g mouse at a dose of 10 mg/kg, you would need a final concentration of 2 mg/mL.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the co-solvent vehicle. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
-
-
-
Final Formulation:
-
Slowly add the SCR7 stock solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before injection.
-
It is recommended to prepare this solution fresh before each use.
-
Visualizations
References
Technical Support Center: Synthesis of SCR7 and its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of SCR7 and its analogues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of SCR7 and its more stable analogue, SCR7 pyrazine.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or no yield of the desired product. | - Instability of SCR7: The intended SCR7 molecule is unstable and readily undergoes autocyclization and oxidation to form the more stable SCR7 pyrazine. If you are targeting SCR7, its isolation can be challenging. - Incorrect reaction conditions: Pteridine synthesis can be sensitive to pH, temperature, and reaction time. - Impure starting materials: Purity of the diamino pyrimidine and dicarbonyl starting materials is crucial. | - Target SCR7 Pyrazine: Given the instability of SCR7, it is often more practical to synthesize the more stable and biologically active SCR7 pyrazine directly. - Optimize Reaction Conditions: Experiment with adjusting the pH of the reaction mixture. Pteridine synthesis can be influenced by acidity or basicity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Purify Starting Materials: Ensure the purity of your 5,6-diamino-2-mercaptopyrimidin-4-ol and benzil starting materials before initiating the reaction. | [1] |
| Formation of multiple products or a complex mixture. | - Side reactions: Pteridine synthesis can sometimes yield a mixture of regioisomers, especially when using unsymmetrical dicarbonyl compounds. - Degradation of products: Pteridines can be sensitive to light and oxygen, leading to the formation of degradation products. | - Control of Regioselectivity: While benzil is a symmetrical dicarbonyl, for the synthesis of other analogues with unsymmetrical dicarbonyls, careful control of reaction conditions (e.g., pH) may be necessary to favor the desired isomer. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the reaction mixture from light. | [2] |
| Difficulty in product purification. | - Poor solubility of the product: Pteridine derivatives can have low solubility in common organic solvents, making purification by column chromatography challenging. - Fine precipitate: The product may precipitate as a very fine powder, which can be difficult to filter and wash effectively. | - Solvent Selection: For purification, consider using solvents like dimethyl sulfoxide (DMSO) in which SCR7 pyrazine is soluble. For chromatography, a solvent system that provides good separation on the chosen stationary phase (e.g., silica gel) should be developed. - Filtration Technique: For fine precipitates, allow the solid to settle completely before decanting the supernatant. Wash the precipitate with several small portions of a suitable solvent. Using a filter aid might also be beneficial. | [2] |
| Inconsistent biological activity of the synthesized compound. | - Structural misidentification: The synthesized compound may not have the expected structure. The initial reports of SCR7 synthesis were later found to predominantly yield SCR7 pyrazine. - Presence of impurities: Even small amounts of impurities can affect the biological activity of the compound. | - Thorough Characterization: It is critical to confirm the structure of the synthesized product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Compare the obtained data with the reported data for SCR7 pyrazine. - High Purity: Aim for a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Repeat purification steps if necessary. | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing SCR7?
The main challenge is the inherent instability of the SCR7 molecule. It readily undergoes autocyclization and oxidation to form the more stable derivative, SCR7 pyrazine.[1] Therefore, direct synthesis and isolation of pure SCR7 is difficult.
Q2: What is SCR7 pyrazine, and how is it related to SCR7?
SCR7 pyrazine is the oxidized and cyclized form of SCR7.[1] It is the major product obtained from the originally published synthesis protocol for SCR7.[3] Commercially available "SCR7" is often, in fact, SCR7 pyrazine.[4]
Q3: What are the recommended starting materials for the synthesis of SCR7 pyrazine?
The synthesis of SCR7 pyrazine is typically achieved through the condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound. The key starting materials are:
-
5,6-diamino-2-mercaptopyrimidin-4-ol
-
Benzil (1,2-diphenylethane-1,2-dione)
Q4: Can you provide a general experimental protocol for the synthesis of SCR7 pyrazine?
While a highly detailed, step-by-step protocol is best sourced from the primary literature, the general procedure involves the condensation of 5,6-diamino-2-mercaptopyrimidin-4-ol with benzil in a suitable solvent, often under acidic or basic conditions, followed by workup and purification. The reaction is a variation of the Gabriel-Isay synthesis of pteridines.
Q5: What are the key physicochemical properties of SCR7 pyrazine?
| Property | Value |
| Chemical Name | 2,3-Dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone |
| Molecular Formula | C₁₈H₁₂N₄OS |
| Molecular Weight | 332.38 g/mol |
| Appearance | Faintly yellow to dark yellow powder |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) |
| Storage | Store at +4°C |
Q6: How can I confirm the identity and purity of my synthesized SCR7 pyrazine?
-
Identity: Use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity: Assess the purity of the compound using HPLC. A purity of ≥98% is recommended for biological assays.[4]
Visualizing the Synthesis and Related Concepts
Logical Relationship between SCR7 and SCR7 Pyrazine
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schircks.ch [schircks.ch]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SCR7 Technical Support Center: Mitigating Impact on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCR7. Our aim is to help you mitigate the impact of SCR7 on cell viability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCR7 and how does it work?
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] By inhibiting DNA Ligase IV, SCR7 blocks the repair of DNA double-strand breaks (DSBs), leading to their accumulation within the cell. This accumulation of DNA damage can trigger apoptosis (programmed cell death), particularly in cancer cells that often have a higher reliance on the NHEJ pathway for survival.[2][3]
Q2: Why is SCR7 causing excessive cell death in my experiments?
Excessive cell death is a common issue when working with SCR7, as its primary mechanism of action is to induce apoptosis by inhibiting DNA repair. The extent of cell death is dose-dependent and can vary significantly between different cell types.[2][4] It is crucial to determine the optimal concentration for your specific cell line and experimental goal.
Q3: What is the difference between SCR7 and water-soluble SCR7 (WS-SCR7)?
Standard SCR7 has high hydrophobicity and is typically dissolved in DMSO, which can present challenges for in vivo studies and some cell culture experiments.[2][5] A water-soluble sodium salt of SCR7 (WS-SCR7) has been developed to overcome this limitation.[2][5][6] WS-SCR7 exhibits a similar mechanism of action and potency in inhibiting DNA Ligase IV and inducing cytotoxicity in cancer cells as the standard form.[2][5]
Q4: Can SCR7 affect the cell cycle?
Yes, by inducing DNA damage, SCR7 can lead to cell cycle arrest. Some studies have observed an increase in the SubG1 population, indicative of apoptosis, and a subtle S-phase arrest in cells treated with a water-soluble version of SCR7. This is a normal cellular response to DNA damage, as the cell attempts to repair the damage before proceeding with division.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Obscuring Experimental Results
Symptoms:
-
A dramatic decrease in cell confluence observed under the microscope.
-
A high percentage of floating, rounded, and shrunken cells.
-
Inconsistent results in downstream assays due to low cell numbers.
Possible Causes & Solutions:
| Cause | Solution |
| SCR7 concentration is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 1 µM) and titrate up to a level that achieves the desired effect (e.g., inhibition of NHEJ) without causing excessive cytotoxicity.[7] |
| Prolonged incubation time. | Reduce the duration of SCR7 treatment. A time-course experiment can help identify the optimal incubation period. |
| Cell line is highly sensitive to DNA damage. | Use a lower concentration range of SCR7. Consider using a cell line that is less dependent on the NHEJ pathway if your experimental design allows. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low and consistent across all experimental conditions, including vehicle controls. Typically, DMSO concentrations should be kept below 0.5%. |
Issue 2: Inconsistent or No Effect of SCR7 Treatment
Symptoms:
-
No significant difference in cell viability between treated and control groups.
-
No observable inhibition of NHEJ or enhancement of Homology-Directed Repair (HDR).
Possible Causes & Solutions:
| Cause | Solution |
| SCR7 concentration is too low. | Increase the concentration of SCR7. Refer to published literature for effective concentrations in similar cell lines. |
| Degradation of SCR7. | SCR7 can be unstable.[4] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Poor solubility of SCR7. | Ensure complete dissolution of SCR7 in DMSO before diluting in culture medium. For applications sensitive to DMSO, consider using the more stable and water-soluble SCR7 pyrazine or a water-soluble salt version (WS-SCR7).[2][4] |
| Cell line is resistant to SCR7. | Some cell lines may have robust alternative DNA repair pathways or lower expression of DNA Ligase IV, making them less sensitive to SCR7.[8] Confirm the expression of key NHEJ proteins in your cell line. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of SCR7 and its water-soluble form (WS-SCR7) varies across different cancer cell lines, highlighting the importance of empirical determination for each cell type.
Table 1: IC50 Values of SCR7 in Various Cancer Cell Lines (48h treatment) [4][9]
| Cell Line | IC50 (µM) |
| MCF7 | 40 |
| A549 | 34 |
| HeLa | 44 |
| T47D | 8.5 |
| A2780 | 120 |
| HT1080 | 10 |
| Nalm6 | 50 |
Table 2: IC50 Values of Water-Soluble SCR7 (WS-SCR7) in Various Cancer Cell Lines (48h treatment) [2][6]
| Cell Line | IC50 (µM) |
| HeLa | 34 |
| CEM | 90 |
| Nalm6 | 100 |
| Molt4 | 180 |
| MCF7 | 50 |
Experimental Protocols
Protocol 1: Determining Optimal SCR7 Concentration using MTT Assay
This protocol outlines a method to determine the cytotoxic effect of SCR7 on a specific cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
SCR7 (and/or WS-SCR7)
-
DMSO (for standard SCR7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
SCR7 Treatment: Prepare a serial dilution of SCR7 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of SCR7. Include a vehicle control (medium with the same concentration of DMSO as the highest SCR7 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay
This is a quick method to distinguish between viable and non-viable cells.
Materials:
-
Cells treated with SCR7
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Suspension: Collect both adherent and floating cells from your culture vessel. Centrifuge to pellet the cells and resuspend in a small volume of phosphate-buffered saline (PBS) or culture medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a microscope within 3-5 minutes. Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Signaling pathway of SCR7-induced apoptosis.
Caption: A typical experimental workflow for using SCR7.
Caption: A logical diagram for troubleshooting SCR7 experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. sciencerepository.org [sciencerepository.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
SCR7 vs. Other DNA Ligase IV Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The repair of DNA double-strand breaks (DSBs) is critical for maintaining genomic integrity. In mammalian cells, a major pathway for repairing these breaks is the Non-Homologous End Joining (NHEJ) pathway, in which DNA Ligase IV plays a pivotal final role in sealing the broken DNA strands. Inhibition of DNA Ligase IV is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents and in gene editing to increase the efficiency of homology-directed repair (HDR). This guide provides a comparative analysis of SCR7, a widely studied DNA Ligase IV inhibitor, and its alternatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Inhibitor Potency and Specificity
The following table summarizes the in vitro inhibitory activity of SCR7 and other known DNA Ligase IV inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target Ligase | IC50 (µM) | Comments |
| SCR7 | DNA Ligase IV | ~200 (in vitro) | Also inhibits DNA Ligase I and III, with some studies suggesting greater potency against these ligases.[1] Unstable and can cyclize to the more stable SCR7 pyrazine.[2][3] |
| DNA Ligase I | ~150 (300 µM causes ~50% inhibition) | Greater or similar potency compared to its inhibition of DNA Ligase IV.[1] | |
| DNA Ligase III | ~225 (300 µM causes ~25% inhibition) | Less potent against Ligase III compared to Ligase I.[1] | |
| SCR7 pyrazine | DNA Ligase IV | - | The stable, cyclized form of SCR7. It inhibits NHEJ in a Ligase IV-dependent manner.[2][3] |
| L189 | DNA Ligase IV | 5 | A first-generation inhibitor that also inhibits DNA Ligase I and III with similar potency.[4][5][6] |
| DNA Ligase I | 5 | [4][5][6] | |
| DNA Ligase III | 9 | [4][5][6] | |
| SCR130 | DNA Ligase IV | - | A derivative of SCR7 reported to have high specificity for DNA Ligase IV with minimal effect on Ligase I and III. Specific IC50 values are not readily available. |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and the presence of other proteins.
Signaling Pathway: The Role of DNA Ligase IV in Non-Homologous End Joining (NHEJ)
The NHEJ pathway is a complex process involving several key proteins. Understanding this pathway is crucial for appreciating the mechanism of action of DNA Ligase IV inhibitors.
Experimental Workflow: Screening and Validation of DNA Ligase IV Inhibitors
The identification and characterization of novel DNA Ligase IV inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
References
- 1. inspiralis.com [inspiralis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Specificity of SCR7 for DNA Ligase IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule SCR7 has garnered significant attention as a tool to modulate DNA repair, particularly in the context of enhancing CRISPR-Cas9-mediated homology-directed repair (HDR) by reportedly inhibiting the Non-Homologous End Joining (NHEJ) pathway. The putative target of SCR7 is DNA Ligase IV (LIG4), a critical enzyme in the final ligation step of NHEJ. However, the specificity of SCR7 for LIG4 has been a subject of scientific debate. This guide provides a comparative analysis of SCR7 and its alternatives, presenting experimental data to critically evaluate its specificity and performance.
The Controversy Surrounding SCR7's Specificity
Initial studies positioned SCR7 as a specific inhibitor of DNA Ligase IV. However, subsequent research has challenged this claim, suggesting that SCR7 may not be selective for LIG4 and can also inhibit other human DNA ligases, namely DNA Ligase I (LIG1) and DNA Ligase III (LIG3). Furthermore, it has been proposed that the active inhibitory compound in preparations of SCR7 is its cyclized and oxidized derivative, SCR7 pyrazine. This derivative is thought to inhibit the NHEJ pathway, but its selectivity for DNA Ligase IV remains questionable.
Performance Comparison of NHEJ Pathway Modulators
To provide a clear comparison, the following table summarizes the in vitro inhibitory concentrations (IC50) and cellular effects of SCR7, SCR7 pyrazine, and alternative compounds that modulate the NHEJ pathway.
| Compound | Target(s) | In Vitro IC50 | Cellular IC50 (Various Cancer Cell Lines) | Notes |
| SCR7 | DNA Ligase I, III, IV | LIG1 & LIG3 > LIG4 (More potent against LIG1 & LIG3) | Not widely reported | Specific in vitro IC50 values are not consistently reported, but studies indicate a lack of selectivity for LIG4. |
| SCR7 pyrazine | DNA Ligase I, III, IV | Not definitively established | 10 - 120 µM | Considered the active form of SCR7; inhibits NHEJ in cells but with low selectivity for LIG4. |
| NU7026 | DNA-PKcs | ~0.23 µM | Radiosensitizing at ~10 µM | Inhibits DNA-PK, an upstream kinase in the NHEJ pathway, offering a different mechanism of action. |
| RS-1 | RAD51 | Not an inhibitor (Activator) | Effective at 7.5 - 15 µM | Enhances Homology-Directed Repair (HDR) by activating RAD51, rather than directly inhibiting NHEJ. |
Note: The cellular IC50 values for SCR7 and SCR7 pyrazine can vary significantly depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to validate inhibitor specificity, the following diagrams are provided.
Figure 1: Simplified diagram of the Non-Homologous End Joining (NHEJ) pathway, indicating the points of intervention for NU7026 and the putative, debated target of SCR7.
Figure 2: Experimental workflow for validating the specificity of a putative DNA Ligase IV inhibitor.
Experimental Protocols
In Vitro DNA Ligation Assay
This protocol is designed to determine the IC50 value of a test compound against purified human DNA ligases.
Materials:
-
Purified human DNA Ligase I, IIIα/XRCC1, and IV/XRCC4 complexes.
-
5' ³²P-labeled, nicked DNA substrate.
-
Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
Test compound (e.g., SCR7) dissolved in DMSO.
-
Stop solution (e.g., formamide with loading dye).
-
Denaturing polyacrylamide gel (e.g., 12%).
-
Phosphorimager system.
Procedure:
-
Prepare reaction mixtures containing ligation buffer, a fixed amount of purified DNA ligase, and varying concentrations of the test compound (or DMSO as a vehicle control).
-
Pre-incubate the mixtures at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the ligation reaction by adding the ³²P-labeled nicked DNA substrate.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the ligated product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radioactive bands using a phosphorimager.
-
Calculate the percentage of ligation for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of ligation against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based V(D)J Recombination Assay
This assay measures the efficiency of NHEJ in a cellular context, which is dependent on DNA Ligase IV.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T).
-
Expression plasmids for RAG1 and RAG2 recombinases.
-
A reporter plasmid containing two recombination signal sequences (RSS) flanking a stop cassette that prevents the expression of a downstream reporter gene (e.g., GFP). Recombination excises the stop cassette, leading to reporter gene expression.
-
Transfection reagent.
-
Test compound (e.g., SCR7).
-
Flow cytometer.
Procedure:
-
Co-transfect the mammalian cells with the RAG1, RAG2, and reporter plasmids.
-
After transfection, treat the cells with varying concentrations of the test compound or a vehicle control (DMSO).
-
Incubate the cells for a period sufficient to allow for V(D)J recombination and reporter gene expression (e.g., 48-72 hours).
-
Harvest the cells and analyze the percentage of reporter-positive (e.g., GFP-positive) cells using a flow cytometer.
-
A decrease in the percentage of reporter-positive cells in the presence of the test compound indicates inhibition of NHEJ.
-
Calculate the relative recombination efficiency at each compound concentration compared to the vehicle control.
Conclusion
The available evidence suggests that SCR7 and its derivative, SCR7 pyrazine, are not specific inhibitors of DNA Ligase IV. Researchers using these compounds should be aware of their potential off-target effects on other DNA ligases. For studies requiring specific inhibition of the NHEJ pathway, alternatives such as the DNA-PK inhibitor NU7026 may offer a more targeted approach. For applications aimed at enhancing HDR, direct stimulation of the HDR pathway with compounds like RS-1 presents a viable alternative to inhibiting NHEJ. The experimental protocols provided in this guide offer a framework for the rigorous validation of the specificity and efficacy of any compound intended to modulate DNA repair pathways.
SCR7: A Critical Examination of its Potency and Selectivity as a DNA Ligase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The small molecule SCR7 has been widely used to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR) by reportedly inhibiting DNA Ligase IV, a key enzyme in the competing non-homologous end joining (NHEJ) pathway. However, a growing body of evidence challenges the initial claims of SCR7's potency and selectivity, prompting a re-evaluation of its utility and a search for more reliable alternatives. This guide provides a comprehensive comparison of SCR7 with other molecules, supported by experimental data, to aid researchers in making informed decisions for their genome editing experiments.
Potency and Selectivity: A Comparative Analysis
Initial reports suggested SCR7 as a specific inhibitor of DNA Ligase IV. However, subsequent independent studies have questioned these findings, demonstrating that SCR7 and its derivatives are neither potent nor selective inhibitors of human DNA Ligase IV.[1][2] In fact, various SCR7 preparations have been shown to exhibit greater inhibitory activity against DNA Ligases I and III than DNA Ligase IV, raising concerns about its specificity and potential off-target effects.[1][2][3]
The instability of SCR7 in solution, where it can autocyclize and oxidize to form SCR7 pyrazine, further complicates its use. While SCR7 pyrazine does inhibit NHEJ, its selectivity for DNA Ligase IV is not high.
In contrast, other small molecules have been identified that either inhibit key NHEJ proteins with greater specificity or enhance HDR through alternative mechanisms. This section provides a comparative overview of the available data.
Table 1: Comparison of SCR7 and Alternative Molecules for HDR Enhancement
| Compound | Target/Mechanism of Action | Potency/Efficacy | Selectivity | Key Findings |
| SCR7 | Purported DNA Ligase IV inhibitor | Low in vitro potency against DNA Ligase IV. [1] IC50 values for cell proliferation vary significantly across cell lines (e.g., 8.5 µM in T47D to 120 µM in A2780).[4][5] | Not selective for DNA Ligase IV. [1][2] Greater activity against DNA Ligase I and III.[1][3] | Failed to inhibit DNA Ligase IV-dependent V(D)J recombination in a cell-based assay.[1] Its unstable nature leads to the formation of SCR7 pyrazine, which has low selectivity. |
| SCR130 | DNA Ligase IV inhibitor | Reported to have 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines compared to SCR7. | Specific to DNA Ligase IV , with minimal or no effect on Ligase I and III.[6] | A derivative of SCR7 designed for improved potency and specificity.[6] |
| NU7441 (DNA-PKcs inhibitor) | DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) inhibitor | Enhances HDR efficiency. | More selective for DNA-PKcs over other PI3K family members compared to some other inhibitors. | Can have an additive effect on HDR enhancement when combined with SCR7. |
| RS-1 | RAD51 stimulator | Enhances HDR efficiency. | Acts on the HDR pathway directly by stimulating the RAD51 protein. | Offers an alternative strategy by promoting HDR rather than inhibiting NHEJ. |
| L755507 | HDR enhancer | Enhances HDR efficiency. | Mechanism not fully elucidated, but shown to improve CRISPR-mediated homologous recombination. | Can be used in combination with NHEJ inhibitors. |
| Brefeldin A | HDR enhancer | Enhances HDR efficiency. | Inhibits protein transport from the ER to the Golgi apparatus. | Another example of enhancing HDR through a mechanism independent of direct NHEJ inhibition. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams illustrate the DNA double-strand break repair pathways and a typical workflow for assessing HDR efficiency.
Experimental Protocols
In Vitro DNA Ligase Activity Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds on DNA ligases in vitro.
Materials:
-
Purified human DNA Ligase I, III, and IV.
-
Oligonucleotide substrate with a single-stranded break (nick). One of the oligonucleotides should be fluorescently or radioactively labeled.
-
Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
Test compounds (e.g., SCR7, SCR130) dissolved in a suitable solvent (e.g., DMSO).
-
Stop solution (e.g., formamide with EDTA).
-
Denaturing polyacrylamide gel.
-
Gel imaging system (fluorescence scanner or phosphorimager).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing ligation buffer, the labeled oligonucleotide substrate, and the desired concentration of the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA ligase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the specific ligase (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel to separate the ligated product from the unligated substrate.
-
Analysis: Visualize the gel using an appropriate imaging system. Quantify the band intensities of the ligated product and the unligated substrate to determine the percentage of ligation inhibition for each compound concentration.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Measurement of HDR Efficiency using a GFP-Based Reporter Assay and Flow Cytometry
This protocol details a common method for quantifying HDR efficiency in a cellular context.
Materials:
-
A mammalian cell line with a stably integrated, non-functional GFP reporter gene (e.g., containing a premature stop codon or a frameshift mutation that can be corrected by HDR).
-
CRISPR-Cas9 components: Cas9 nuclease (as plasmid, mRNA, or protein) and a guide RNA (gRNA) targeting the mutation site in the GFP reporter.
-
A single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template containing the correct GFP sequence flanked by homology arms.
-
Test compounds (e.g., SCR7, RS-1) and vehicle control.
-
Transfection reagent.
-
Cell culture reagents.
-
Flow cytometer.
Procedure:
-
Cell Culture: Plate the reporter cells at an appropriate density for transfection.
-
Transfection: Co-transfect the cells with the Cas9 nuclease, gRNA, and the donor template. Simultaneously, treat the cells with the test compound or vehicle control at various concentrations.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with a laser to excite GFP.
-
Gating and Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris and doublets.
-
Use untransfected cells as a negative control to set the gate for GFP-negative cells.
-
Quantify the percentage of GFP-positive cells in each treatment group. This percentage represents the HDR efficiency.
-
-
Data Interpretation: Compare the percentage of GFP-positive cells in the compound-treated groups to the vehicle control group to determine the fold-enhancement of HDR efficiency.
V(D)J Recombination Assay for Cellular NHEJ Inhibition
The V(D)J recombination process, essential for generating antibody and T-cell receptor diversity, relies on the NHEJ pathway, specifically DNA Ligase IV, to join the cleaved DNA segments. A cellular assay that measures the efficiency of V(D)J recombination can therefore serve as a functional readout of DNA Ligase IV activity.
Principle:
A reporter plasmid is used that contains two recombination signal sequences (RSSs) flanking a transcriptional terminator. When the RAG1 and RAG2 recombinases are expressed in cells containing this plasmid, they recognize the RSSs and excise the intervening terminator sequence. The resulting DNA ends are then repaired by the cell's NHEJ machinery. Successful repair (ligation) of the plasmid backbone by DNA Ligase IV results in a functional reporter gene (e.g., GFP), which can be quantified.
Key Steps:
-
Cell Transfection: Co-transfect cells (often a non-lymphoid cell line that lacks endogenous RAG expression) with:
-
Expression vectors for RAG1 and RAG2.
-
The V(D)J recombination reporter plasmid.
-
The test compound (e.g., SCR7) or vehicle control.
-
-
Incubation: Allow time for recombination and repair to occur.
-
Reporter Gene Analysis: Quantify the expression of the reporter gene (e.g., by flow cytometry for a fluorescent reporter). A decrease in reporter expression in the presence of the test compound would indicate inhibition of NHEJ.
Studies questioning the efficacy of SCR7 have utilized such assays and found that even at high concentrations, SCR7 failed to significantly inhibit V(D)J recombination, suggesting a lack of potent DNA Ligase IV inhibition in a cellular context.[1]
Conclusion
The evidence strongly suggests that SCR7 is not the potent and selective DNA Ligase IV inhibitor it was initially reported to be. Researchers should exercise caution when using SCR7 and consider the potential for off-target effects due to its lack of selectivity. More specific NHEJ inhibitors, such as SCR130 or DNA-PKcs inhibitors, or HDR-enhancing compounds like RS-1, may offer more reliable and effective alternatives for improving the precision of CRISPR-Cas9-mediated genome editing. The experimental protocols provided in this guide offer a starting point for researchers to independently validate the efficacy of these and other compounds in their specific experimental systems.
References
- 1. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SCR7 vs. SCR7-pyrazine in DNA Repair Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCR7 and its oxidized form, SCR7-pyrazine, two small molecules known for their role in inhibiting the non-homologous end joining (NHEJ) DNA repair pathway. This comparison is based on available experimental data to objectively assess their performance and potential applications in research and therapeutic development.
At a Glance: Key Differences
| Feature | SCR7 (Parental/Cyclized) | SCR7-pyrazine (Oxidized) |
| Stability | The parental form is unstable and readily autocyclizes into a more stable form. | A stable, oxidized derivative of the cyclized SCR7. |
| Specificity for DNA Ligase IV | The cyclized form of SCR7 demonstrates higher specificity for DNA Ligase IV. | Exhibits less specificity for DNA Ligase IV and may have off-target effects, including non-specific cytotoxicity at higher concentrations. A water-soluble version has been shown to have pan-ligase activity. |
| Potency | The cyclized form shows robust inhibition of NHEJ. | Generally considered a potent inhibitor of NHEJ, though some studies question its high potency and selectivity for DNA Ligase IV. |
| Primary Function | Inhibits the NHEJ pathway by targeting DNA Ligase IV, leading to the accumulation of DNA double-strand breaks and subsequent cancer cell death. | Also inhibits NHEJ and promotes apoptosis in cancer cells. It is often the active compound in commercially available "SCR7" preparations. |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of SCR7 and SCR7-pyrazine.
Table 1: Inhibition of DNA Ligase Activity
| Compound | Target Ligase | Inhibition | Reference |
| Cyclized SCR7 | DNA Ligase IV | Robust Inhibition | [1] |
| DNA Ligase I | Minimal Impact | [1] | |
| DNA Ligase III | Minimal Impact | [1] | |
| SCR7-pyrazine | DNA Ligase IV | Inhibition | [1] |
| DNA Ligase I | Minimal Impact | [1] | |
| DNA Ligase III | Minimal Impact | [1] | |
| Water-soluble SCR7-pyrazine (Na-SCR7-P) | DNA Ligase I, III, and IV | Broad Inhibition (pan-ligase activity) | [2] |
Note: One study has questioned the selectivity and potency of SCR7 and its derivatives against human DNA Ligase IV, suggesting greater activity against DNA Ligases I and III.
Table 2: Cytotoxicity (IC50) of SCR7-pyrazine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 40 |
| A549 | Lung Carcinoma | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B cell precursor leukemia | 50 |
Data for "SCR7 (SCR7 pyrazine)" from MedChemExpress.[3]
Mechanism of Action: Targeting the NHEJ Pathway
Both SCR7 and SCR7-pyrazine function by inhibiting DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. NHEJ is a major pathway for repairing DNA double-strand breaks (DSBs). By blocking this pathway, these compounds lead to an accumulation of unrepaired DSBs, which triggers apoptosis and cell death, particularly in cancer cells that are often more reliant on NHEJ for survival.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare SCR7 and SCR7-pyrazine.
In Vitro DNA End-Joining Assay
This assay assesses the ability of a compound to inhibit the ligation of DNA fragments by a specific DNA ligase.
Methodology:
-
Substrate Preparation: A linearized plasmid DNA or a fluorescently labeled oligonucleotide duplex with specific ends (e.g., cohesive or blunt) is used as the substrate.
-
Reaction Mixture: The reaction is set up in a buffer containing the DNA substrate, purified human DNA Ligase IV/XRCC4 complex, ATP, and varying concentrations of the inhibitor (SCR7-cyclized or SCR7-pyrazine) or vehicle control (DMSO).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The conversion of the linear substrate to ligated products (e.g., dimers, trimers, and higher-order multimers) is quantified.
-
Data Interpretation: A decrease in the formation of ligated products in the presence of the inhibitor compared to the control indicates inhibition of DNA ligase activity.
Cell-Based V(D)J Recombination Assay
This assay measures the efficiency of V(D)J recombination, a process that relies on the NHEJ pathway, in living cells.
Methodology:
-
Cell Line and Reporter: A suitable cell line (e.g., pro-B cells) is transfected with a reporter plasmid. This plasmid typically contains two recombination signal sequences (RSSs) flanking a stop codon or an inverted gene segment that, upon successful recombination, allows for the expression of a reporter gene like Green Fluorescent Protein (GFP).
-
Treatment: The transfected cells are treated with varying concentrations of SCR7-cyclized, SCR7-pyrazine, or a vehicle control.
-
Induction of Recombination: Recombination is induced, for example, by the expression of RAG1 and RAG2 recombinases.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified using flow cytometry.
-
Data Interpretation: A reduction in the percentage of GFP-positive cells in the treated samples compared to the control indicates inhibition of NHEJ-mediated V(D)J recombination.[4]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of SCR7 or SCR7-pyrazine for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks within cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with SCR7, SCR7-pyrazine, or a control.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy and Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
Foci Quantification: The number of distinct fluorescent foci (representing sites of DSBs) per nucleus is counted.
-
Data Interpretation: An increase in the number of γ-H2AX foci in treated cells compared to control cells indicates an accumulation of DNA double-strand breaks.[5][6]
Off-Target Effects and In Vivo Toxicity
While both cyclized SCR7 and SCR7-pyrazine can effectively induce cancer cell death, there is evidence to suggest differences in their specificity. The cyclized form of SCR7 appears to be more specific to DNA Ligase IV. In contrast, SCR7-pyrazine has been shown to exhibit non-specific cytotoxicity at higher concentrations in cells lacking DNA Ligase IV.[1] Furthermore, a water-soluble derivative of SCR7-pyrazine (Na-SCR7-P) has demonstrated pan-ligase activity, inhibiting DNA Ligases I, III, and IV, which could be beneficial for broader anti-cancer activity but also indicates a lack of specificity.[2]
In vivo studies using a mouse model of breast adenocarcinoma have shown that administration of "SCR7 (SCR7 pyrazine)" can significantly reduce tumor growth and increase lifespan.[3] The water-soluble Na-SCR7-P also showed significant anti-tumor activity in mice with minimal side effects.[2] However, more detailed comparative in vivo toxicity studies between the purified cyclized SCR7 and SCR7-pyrazine are needed to fully assess their safety profiles.
Conclusion
SCR7 and its oxidized form, SCR7-pyrazine, are valuable tools for studying and targeting the NHEJ DNA repair pathway. The key distinction lies in their stability and specificity. The parental SCR7 is unstable, and researchers should be aware that commercial preparations may primarily contain the more stable SCR7-pyrazine. While both compounds inhibit NHEJ, the cyclized form of SCR7 appears to be more specific for DNA Ligase IV, whereas SCR7-pyrazine may have a broader activity profile and the potential for non-specific cytotoxicity at higher concentrations. The choice between these compounds will depend on the specific experimental goals, with the cyclized form being preferable for studies requiring high specificity for DNA Ligase IV. Further research is warranted to fully elucidate the comparative in vivo efficacy and toxicity of these closely related molecules.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule visualisation of DNA repair mechanisms and non-homologous end joining (NHEJ) - Application Note - LUMICKS [lumicks.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 2.10. Immunofluorescence staining of γ-H2AX [bio-protocol.org]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Enhancing CRISPR-Mediated Gene Editing: A Comparative Guide to SCR7 and Alternative Homology-Directed Repair (HDR) Enhancers
For researchers, scientists, and drug development professionals, the efficiency of CRISPR-Cas9-mediated gene editing is paramount. While the technology offers unprecedented precision, the desired outcome of Homology-Directed Repair (HDR) is often outcompeted by the more error-prone Non-Homologous End Joining (NHEJ) pathway. This guide provides an objective comparison of SCR7, a widely known NHEJ inhibitor, with other small molecule compounds designed to enhance HDR efficiency, supported by experimental data and detailed protocols.
Performance Comparison of HDR-Enhancing Compounds
The efficacy of small molecules in enhancing CRISPR-mediated HDR varies across different cell types and experimental conditions. The following table summarizes quantitative data from a key study that evaluated the fold-increase in HDR efficiency upon treatment with SCR7 and several other compounds in porcine fetal fibroblasts.[1] This data provides a baseline for comparing their potential to improve precise gene editing outcomes.
| Compound | Target/Mechanism of Action | Reported Fold Increase in HDR Efficiency | Reference |
| SCR7 | Inhibits DNA Ligase IV (key enzyme in NHEJ)[2][3] | 1.89-fold[1] | [1] |
| NU7441 | Inhibits DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) (key enzyme in NHEJ)[1] | 2.28-fold[1] | [1] |
| RS-1 | Stimulates RAD51 (key protein in HDR)[1][4] | 2.10-fold[1] | [1] |
| Brefeldin A | Enhances the homologous recombination repair process[1] | 1.87-fold[1] | [1] |
| L-189 | Inhibits DNA Ligase IV (key enzyme in NHEJ)[1] | 1.71-fold[1] | [1] |
| L755507 | Enhances the homologous recombination repair process[1] | 1.91-fold[1] | [1] |
Note: The HDR enhancement efficiency of these small molecules can be cell-type and context-dependent.[3] The data presented here is from a specific study and should be considered as a comparative reference.
Signaling Pathways in DNA Double-Strand Break Repair
The choice between the NHEJ and HDR pathways for repairing CRISPR-induced double-strand breaks (DSBs) is a critical determinant of the gene editing outcome. The following diagrams illustrate these pathways and the points of intervention for SCR7 and other HDR-enhancing compounds.
Experimental Workflow for Enhancing CRISPR-Mediated HDR
The successful application of small molecules to enhance HDR requires a well-defined experimental workflow. The following diagram outlines the key steps, from cell preparation to the analysis of editing efficiency.
Experimental Protocols
The optimal experimental conditions for using small molecules to enhance HDR are cell-type dependent and require empirical determination. The following provides a generalized protocol that can be adapted for specific research needs.
Cell Culture and Plating:
-
Culture the target cell line under standard conditions until it reaches the desired confluency for transfection (typically 70-90%).
-
On the day before transfection, seed the cells into the appropriate culture plates (e.g., 24-well or 96-well plates) to ensure they are in the exponential growth phase at the time of transfection.
Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex and Donor DNA:
-
Prepare the guide RNA (gRNA) and Cas9 nuclease. If using a two-part gRNA system, anneal the crRNA and tracrRNA.
-
Assemble the RNP complex by incubating the gRNA and Cas9 protein at room temperature.
-
Prepare the donor DNA template. This can be a single-stranded oligodeoxynucleotide (ssODN) for small edits or a plasmid for larger insertions.
Transfection:
-
Transfect the cells with the pre-assembled RNP complex and the donor DNA template using a suitable method (e.g., electroporation, lipofection).
-
Follow the manufacturer's protocol for the chosen transfection reagent or instrument.
Small Molecule Treatment:
-
Immediately following transfection, add the small molecule enhancer (e.g., SCR7, NU7441, RS-1) to the cell culture medium.
-
The optimal concentration of the small molecule should be determined experimentally for each cell type to balance HDR enhancement with potential cytotoxicity. A typical starting concentration for SCR7 is 1 µM.
-
Incubate the cells with the small molecule for a predetermined period, generally 24-72 hours.
Post-Treatment Cell Culture:
-
After the treatment period, remove the medium containing the small molecule and replace it with fresh culture medium.
-
Continue to culture the cells for an additional 24-48 hours to allow for recovery and expression of the edited gene.
Analysis of HDR Efficiency:
-
Harvest the cells and extract genomic DNA.
-
Amplify the target genomic region using PCR.
-
Analyze the PCR products to quantify the HDR efficiency. Common methods include:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces or removes a restriction site.
-
Sanger sequencing: To confirm the precise edit at the target locus.
-
Next-Generation Sequencing (NGS): For a more quantitative and in-depth analysis of on-target and off-target editing events.
-
Fluorescence-activated cell sorting (FACS): If the HDR event results in the expression of a fluorescent reporter gene.
-
Conclusion
The selection of an appropriate small molecule to enhance CRISPR-mediated HDR is a critical step in achieving precise and efficient genome editing. While SCR7 is a well-established inhibitor of the NHEJ pathway, this guide highlights that other compounds, such as the DNA-PKcs inhibitor NU7441 and the HDR activator RS-1, may offer comparable or even superior performance in certain contexts. The provided data, signaling pathway diagrams, and experimental workflow serve as a valuable resource for researchers seeking to optimize their gene editing experiments. It is crucial to empirically determine the optimal compound and conditions for each specific cell type and application to maximize the success of HDR-mediated gene editing.
References
Cross-validation of SCR7's anticancer effects in different cancer cell lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SCR7's anticancer effects across various cancer cell lines. We delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for key assays, alongside a comparative look at alternative DNA repair inhibitors.
SCR7 is a small molecule inhibitor that has garnered significant attention in the field of oncology for its targeted disruption of a crucial DNA repair pathway. It functions as a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. By blocking this pathway, SCR7 prevents the repair of DNA double-strand breaks (DSBs), leading to an accumulation of DNA damage and subsequently inducing apoptosis in cancer cells.[1][2][3] This targeted approach makes SCR7 a promising candidate for cancer therapy, both as a standalone agent and in combination with traditional treatments like chemotherapy and radiation.[1][2][4]
Mechanism of Action: Targeting the NHEJ Pathway
The Non-Homologous End Joining (NHEJ) pathway is a major cellular mechanism for repairing DNA double-strand breaks. It involves the direct ligation of the broken DNA ends, a process that is often error-prone. In many cancers, this pathway is upregulated, allowing cancer cells to survive the DNA damage induced by chemo- and radiotherapy.
SCR7 intervenes at a critical step of this pathway by inhibiting DNA Ligase IV, the enzyme responsible for the final sealing of the DNA break. This inhibition leads to an accumulation of unrepaired DSBs, triggering cell cycle arrest and ultimately, programmed cell death (apoptosis).
Below is a diagram illustrating the NHEJ pathway and the point of intervention by SCR7.
Caption: The Non-Homologous End Joining (NHEJ) pathway and SCR7's point of inhibition.
Comparative Efficacy of SCR7 in Cancer Cell Lines
The cytotoxic effect of SCR7 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anticancer activity.
| Cancer Type | Cell Line | SCR7 IC50 (µM) |
| Breast Cancer | MCF7 | 40 |
| Breast Cancer | T47D | 8.5 |
| Lung Cancer | A549 | 34 |
| Cervical Cancer | HeLa | 44 |
| Ovarian Cancer | A2780 | 120 |
| Fibrosarcoma | HT1080 | 10 |
| Leukemia | Nalm6 | 50 |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is a summary from available literature.
SCR7 and its Derivatives: A Comparative Look
Several derivatives of SCR7 have been synthesized to improve its solubility, stability, and efficacy. These include SCR7 pyrazine, water-soluble SCR7 (WS-SCR7), and SCR130. While SCR7 pyrazine shows comparable activity to the parent compound, SCR130 has been reported to have a significantly lower IC50 in some cell lines, indicating higher potency. Water-soluble versions aim to improve the bioavailability of SCR7 for in vivo applications.
Comparison with Other DNA Repair Inhibitors
Targeting DNA repair pathways is a rapidly evolving strategy in cancer therapy. Besides SCR7, other inhibitors targeting different components of the DNA damage response are in development or clinical use.
| Inhibitor | Target | Mechanism of Action | Selectivity |
| SCR7 | DNA Ligase IV | Inhibits the final ligation step of the NHEJ pathway. | Reported to be specific for DNA Ligase IV. |
| NU7441 | DNA-PKcs | Inhibits the catalytic subunit of DNA-dependent protein kinase, a key component of the NHEJ pathway. | Potent and selective inhibitor of DNA-PKcs. |
| Olaparib | PARP1/2 | Inhibits Poly (ADP-ribose) polymerase, an enzyme involved in single-strand break repair. Leads to the accumulation of double-strand breaks in cells with BRCA mutations (synthetic lethality). | Active against cancers with BRCA1/2 mutations. |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are standardized protocols for commonly used cytotoxicity assays to evaluate the anticancer effects of compounds like SCR7.
Experimental Workflow
Caption: A general workflow for assessing the cytotoxicity of anticancer compounds.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
SCR7 (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SCR7 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve SCR7).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Trypan Blue Exclusion Assay Protocol
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.
Materials:
-
Cancer cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation: After treating cells with SCR7 for the desired time, detach the cells (if adherent) and collect the cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Conclusion
SCR7 presents a promising avenue for cancer therapy by specifically targeting the NHEJ DNA repair pathway. Its efficacy has been demonstrated in a variety of cancer cell lines, and ongoing research into its derivatives may lead to even more potent and bioavailable compounds. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this exciting area of oncology. As with any therapeutic agent, further in-depth studies, including in vivo models and clinical trials, are necessary to fully elucidate the therapeutic potential of SCR7 and its derivatives.
References
SCR7's Double-Edged Sword: A Comparative Analysis of its Activity Against DNA Ligases I, III, and IV
For Immediate Release
A comprehensive analysis of the small molecule SCR7 reveals a complex and non-selective inhibitory profile against human DNA ligases I, III, and IV. Initially lauded as a specific inhibitor of DNA Ligase IV and a valuable tool for enhancing CRISPR-Cas9 mediated homology-directed repair (HDR), subsequent research has unveiled a broader spectrum of activity. This guide provides a critical comparison of SCR7's efficacy against these three essential enzymes, supported by available experimental data and detailed methodologies for researchers seeking to evaluate its effects.
Unraveling the Selectivity of SCR7
SCR7 was first identified as an inhibitor of the non-homologous end-joining (NHEJ) pathway, a critical DNA double-strand break repair mechanism, by targeting DNA Ligase IV.[1] This led to its widespread adoption in genome editing workflows to suppress NHEJ and favor the more precise HDR pathway. However, a seminal study by Greco et al. (2016) challenged this notion of specificity, demonstrating that SCR7 and its derivatives also inhibit DNA Ligase I and DNA Ligase III, in some instances with greater potency than against DNA Ligase IV.[2] It is also important to note that the active form of SCR7 in many experimental settings is its cyclized and oxidized derivative, SCR7 pyrazine.
Quantitative Comparison of Inhibitory Activity
Precise IC50 values for the direct enzymatic inhibition of purified DNA Ligases I, III, and IV by SCR7 are not consistently reported across the literature, leading to some ambiguity in its comparative potency. Much of the available quantitative data comes from cell-based assays measuring the impact on cell proliferation, which is an indirect measure of ligase inhibition.
However, the work by Greco et al. (2016) provides a direct comparison of the inhibitory effect of SCR7 derivatives on the enzymatic activity of the three ligases. Their findings indicate that at a concentration of 300 μM, SCR7 derivatives inhibited DNA Ligase I by approximately 50%, while the inhibition of DNA Ligase IIIα/XRCC1 and DNA Ligase IV/XRCC4 was only around 25%.[2] This suggests that SCR7 is a more potent inhibitor of DNA Ligase I than the other two ligases under these conditions.
| Target Enzyme | Reported IC50 / % Inhibition | Assay Type | Reference |
| DNA Ligase I | ~50% inhibition at 300 µM | In vitro enzymatic assay | Greco et al., 2016[2] |
| DNA Ligase III | ~25% inhibition at 300 µM | In vitro enzymatic assay | Greco et al., 2016[2] |
| DNA Ligase IV | ~25% inhibition at 300 µM | In vitro enzymatic assay | Greco et al., 2016[2] |
Note: The table summarizes the most direct comparative data available. IC50 values from cell proliferation assays are not included as they do not directly reflect enzymatic inhibition.
Experimental Protocols
To facilitate further research into the differential activity of SCR7, detailed protocols for assessing DNA ligase activity are provided below. These are based on methodologies reported in the literature and can be adapted for specific experimental needs.
Gel-Based DNA Ligase Activity Assay
This protocol is adapted from the methods described by Greco et al. (2016) and is suitable for directly visualizing and quantifying the inhibition of DNA ligase activity.
Materials:
-
Purified recombinant human DNA Ligase I, DNA Ligase IIIα/XRCC1, and DNA Ligase IV/XRCC4
-
SCR7 or its derivatives (e.g., SCR7 pyrazine) dissolved in a suitable solvent (e.g., 10% DMSO)
-
DNA substrate: A fluorescently labeled or radioactively labeled nicked DNA duplex.
-
Ligase Dilution Buffer: 100 mM Tris-Cl (pH 7.5), 50 mM NaCl, 2 mM DTT, 1.6 mM ATP, 10% glycerol.
-
Reaction Buffer: 45.5 mM Tris-Cl (pH 7.5), 10.91 mM MgCl₂, 0.455 mg/ml BSA, 0.91 mM DTT, 0.7% glycerol.
-
Stop Solution: Formamide-containing loading dye with a tracking dye.
-
Denaturing polyacrylamide gel (e.g., 15% with 7M urea).
-
TBE Buffer.
-
Fluorescence imager or phosphorimager.
Procedure:
-
Enzyme Preparation: Dilute the DNA ligases to the desired concentration in Ligase Dilution Buffer. The final amount of enzyme per reaction will need to be optimized, but as a starting point, you can use 0.05 pmol of Ligase I or Ligase IIIα/XRCC1, and 0.2 pmol of Ligase IV/XRCC4.[2]
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the diluted DNA ligase (5 µL) with the SCR7 derivative (4 µL) at various concentrations at room temperature for a defined period (e.g., 15 minutes). The inhibitor should be diluted in a vehicle control solution (e.g., 10% DMSO in 25 mM Tris-Cl, pH 7.5).
-
Ligation Reaction: Initiate the ligation reaction by adding 11 µL of the Reaction Buffer containing the DNA substrate (final concentration of 0.2 pmol) to the ligase/inhibitor mixture. The final reaction volume will be 20 µL.
-
Incubation: Incubate the reaction at 25°C for 20 minutes.[2]
-
Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the tracking dye has migrated to the desired position.
-
Visualization and Quantification: Visualize the ligated and unligated DNA products using a fluorescence imager or phosphorimager. The percentage of ligation can be calculated as the intensity of the ligated product band divided by the total intensity of both the ligated and unligated bands. The inhibitory effect of SCR7 is determined by comparing the ligation percentage in the presence of the inhibitor to the vehicle control.
Fluorescence-Based DNA Ligase Activity Assay (High-Throughput)
This method, based on principles of Fluorescence Resonance Energy Transfer (FRET), is suitable for high-throughput screening of ligase inhibitors.
Materials:
-
Purified DNA Ligases.
-
SCR7 or its derivatives.
-
FRET-based DNA substrate: A three-oligonucleotide system where one oligo is labeled with a fluorophore (e.g., FAM) and another with a quencher (e.g., TAMRA) in proximity at the nick site. Upon ligation, the two oligos are covalently linked, and the change in FRET can be measured.
-
Ligation Buffer (specific to the ligase and assay, generally containing Tris-HCl, MgCl₂, DTT, and ATP).
-
Microplate reader capable of measuring fluorescence.
-
384-well microplates.
Procedure:
-
Reaction Setup: In a 384-well plate, add the FRET-based DNA substrate and the DNA ligase in the appropriate Ligation Buffer.
-
Inhibitor Addition: Add varying concentrations of SCR7 or a vehicle control to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific ligase (e.g., 25°C or 37°C) for a set period.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore and quencher pair using a microplate reader.
-
Data Analysis: The change in fluorescence intensity is proportional to the extent of ligation. Calculate the percentage of inhibition by comparing the signal in the inhibitor-treated wells to the control wells.
Signaling Pathways and Experimental Workflow
To visually represent the context of SCR7's activity, the following diagrams illustrate the relevant DNA repair pathways and a typical experimental workflow for assessing ligase inhibition.
Caption: DNA repair and replication pathways involving DNA Ligases I, III, and IV.
Caption: Experimental workflow for assessing SCR7 inhibition of DNA ligase activity.
Conclusion
The evidence strongly suggests that SCR7 is not a selective inhibitor of DNA Ligase IV. Researchers utilizing SCR7, particularly in the context of genome editing, should be aware of its potential off-target effects on DNA Ligase I and III, which could have unintended consequences on DNA replication and other repair pathways. The provided data and protocols offer a framework for the careful and critical evaluation of SCR7's activity in various experimental systems. Further research is warranted to fully elucidate the differential effects of SCR7 and to develop more specific inhibitors of the individual DNA ligases for therapeutic and research applications.
References
Independent Verification of SCR7's Ability to Boost Gene Editing: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the precision of CRISPR-mediated gene editing, understanding the efficacy of various available tools is paramount. This guide provides an objective comparison of SCR7, a small molecule inhibitor of DNA Ligase IV, and its ability to boost the efficiency of Homology-Directed Repair (HDR) over the competing Non-Homologous End Joining (NHEJ) pathway. The information presented is supported by experimental data from independent verification studies.
Mechanism of Action: Favoring Precision in DNA Repair
The CRISPR-Cas9 system induces a double-strand break (DSB) at a specific genomic location. The cell's natural repair mechanisms are then activated, primarily through two competing pathways: the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR).[1][2] NHEJ often leads to insertions or deletions (indels), disrupting gene function, while HDR utilizes a template to accurately insert a desired genetic sequence.[1]
SCR7 functions by inhibiting DNA Ligase IV, a key enzyme in the final step of the NHEJ pathway.[3] By temporarily suppressing NHEJ, SCR7 shifts the balance of DNA repair towards the HDR pathway, thereby increasing the frequency of precise gene editing events.[3]
Quantitative Comparison of SCR7's Efficacy
Independent studies have demonstrated varying degrees of success in using SCR7 to enhance HDR efficiency. The following tables summarize the quantitative data from these studies, showcasing the fold-increase in HDR events upon SCR7 treatment in different cell lines and targeting various genes.
Table 1: Enhancement of HDR Efficiency by SCR7 in Human Cancer Cell Lines
| Cell Line | Target Gene | Fold Increase in HDR Efficiency with SCR7 | Reference |
| MCF-7 | AAVS1 | ~3-fold | [4] |
| HCT-116 | AAVS1 | ~3-fold | [4] |
| MCF-7/GFP-mut-2 | GFP (mutation correction) | ~3.5-fold (from 1.9% to 6.6% GFP+ cells) | [4] |
| HCT-116 | β-catenin (mutation correction) | ~2-fold (from 7.1% to 13.9% correction) | [4] |
Table 2: Synergistic Effect of SCR7 and RAD51 on Gene Editing Efficiency in HEK293T Cells
| Treatment | Target Gene | Fold Increase in Knock-in Efficiency | Reference |
| SCR7 | GAPDH | 3.23-fold | [5] |
| SCR7 | ATM | 2.54-fold | [5] |
| RAD51 + SCR7 | GAPDH | 12.48-fold | [5] |
| RAD51 + SCR7 | ATM | 8.28-fold | [5] |
Comparison with Alternatives
While SCR7 is a widely studied NHEJ inhibitor, other molecules and strategies are also employed to enhance HDR efficiency.
Table 3: Comparison of SCR7 with Other HDR Enhancers
| Compound/Strategy | Mechanism of Action | Reported Fold Increase in HDR | Reference |
| SCR7 | Inhibitor of DNA Ligase IV (NHEJ) | 1.7 to 19-fold | [3][5][6] |
| NU7441 | Inhibitor of DNA-PKcs (NHEJ) | Significant increase | [6] |
| KU-0060648 | Inhibitor of DNA-PKcs (NHEJ) | Significant increase | [6] |
| RS-1 | Stimulator of RAD51 (HDR) | Up to 6-fold | [7] |
| RAD51 overexpression | Enhances HDR pathway | 10.7-fold (at GAPDH locus) | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide. For detailed, step-by-step protocols, please refer to the original publications.
Protocol 1: Assessing Targeted Insertion Efficiency with SCR7
This protocol is adapted from the methodology described by Hu et al., 2018.[4]
-
Vector Construction: A co-expression vector containing Cas9, a guide RNA (gRNA) targeting the gene of interest (e.g., AAVS1), and an eGFP reporter is constructed.
-
Cell Culture and Transfection: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured under standard conditions. Cells are co-transfected with the CRISPR/Cas9-eGFP vector and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired insertion.
-
SCR7 Treatment: Immediately after transfection, the culture medium is replaced with fresh medium containing SCR7 at a final concentration of 1 µM. Control cells are cultured in the absence of SCR7.
-
Cell Sorting: 48-72 hours post-transfection, GFP-positive cells are sorted using fluorescence-activated cell sorting (FACS) to enrich for cells that have successfully taken up the CRISPR machinery.
-
Genomic DNA Extraction and PCR: Genomic DNA is extracted from the sorted cells. PCR is performed to amplify the target genomic region.
-
Analysis of HDR Efficiency: The PCR products are analyzed by restriction digest (if the insertion creates a new restriction site) or by Sanger sequencing to determine the percentage of alleles that have undergone HDR-mediated insertion.
Protocol 2: Evaluating Synergistic Effects of SCR7 and RAD51
This protocol is based on the study by Choi et al., 2023.[5]
-
Cell Line and Plasmids: HEK293T cells are used. Plasmids for expressing Cas9, gRNA targeting specific genes (e.g., GAPDH, ATM), and RAD51 are prepared. A donor plasmid containing a reporter gene (e.g., dsRed) flanked by homology arms is also constructed.
-
Transfection and Treatment: HEK293T cells are transfected with the Cas9-gRNA plasmid, the donor plasmid, and either an empty vector or the RAD51 expression plasmid.
-
SCR7 Administration: For SCR7 treatment groups, SCR7 is added to the culture medium at a final concentration of 1 µM simultaneously with transfection.
-
Flow Cytometry Analysis: 72 hours post-transfection, cells are harvested and analyzed by flow cytometry to quantify the percentage of dsRed-positive cells, which indicates successful knock-in via HDR.
-
Genomic DNA Analysis: Genomic DNA is extracted, and the target locus is amplified and sequenced to confirm the precise integration of the donor template and to analyze the frequency of indels.
Conclusion
Independent verification studies consistently demonstrate that SCR7 can significantly enhance the efficiency of HDR-mediated gene editing by inhibiting the NHEJ pathway. The magnitude of this enhancement can vary depending on the cell type, target locus, and experimental conditions. For researchers aiming to maximize the precision of their gene editing experiments, SCR7, particularly in combination with HDR-promoting factors like RAD51, presents a valuable tool. However, it is crucial to empirically determine the optimal concentration and treatment conditions for each specific experimental system to achieve the desired outcome while minimizing potential off-target effects.
References
- 1. beckman.com [beckman.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
SCR7: A Critical Review of its Efficacy and Selectivity as a DNA Ligase IV Inhibitor
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and molecular biology, the inhibition of DNA repair pathways has emerged as a promising strategy. One of the key pathways responsible for repairing DNA double-strand breaks (DSBs) is the Non-Homologous End Joining (NHEJ) pathway, for which DNA Ligase IV is a critical enzyme. SCR7, a small molecule inhibitor, has garnered significant attention for its reported ability to specifically target DNA Ligase IV, thereby inhibiting NHEJ. This has led to its exploration as a potential anti-cancer agent and a tool to enhance the efficiency of CRISPR-Cas9-mediated genome editing. However, the scientific literature presents a complex and at times contradictory picture of SCR7's efficacy and, most notably, its selectivity. This guide provides a critical review of the existing literature, comparing SCR7 with other DNA ligase inhibitors and presenting supporting experimental data to aid researchers in their evaluation of this compound.
The Controversy Surrounding SCR7: Structure, Stability, and Selectivity
Initial reports lauded SCR7 as a specific inhibitor of DNA Ligase IV.[1] However, subsequent studies have raised significant questions about its chemical stability and true molecular target. A key finding is that SCR7 is unstable in solution and can spontaneously cyclize and oxidize to form SCR7 pyrazine.[2][3] This has led to the hypothesis that SCR7 pyrazine may be the biologically active molecule responsible for the observed effects.
Furthermore, the initial claims of SCR7's high selectivity for DNA Ligase IV have been challenged. One study reported that SCR7 and its derivatives are neither selective nor potent inhibitors of human DNA Ligase IV, demonstrating greater activity against DNA Ligases I and III.[4] This finding is crucial for interpreting experimental results and considering the potential off-target effects of SCR7 in a cellular context.
Performance Comparison of DNA Ligase Inhibitors
To provide a clear comparison, the following tables summarize the reported inhibitory concentrations (IC50) of SCR7, its more stable derivative SCR7 pyrazine, and two other notable DNA ligase inhibitors, L189 and L67.
Table 1: In Vitro Inhibitory Activity against Human DNA Ligases
| Compound | DNA Ligase I (IC50) | DNA Ligase III (IC50) | DNA Ligase IV (IC50) | Reference(s) |
| SCR7 | More potent inhibition than against Ligase IV | More potent inhibition than against Ligase IV | ~25% inhibition at 300 µM | [4] |
| SCR7 pyrazine | Data not available | Data not available | "Not so high" selectivity | [2] |
| L189 | 5 µM | 9 µM | 5 µM | |
| L67 | 10 µM | 10 µM | Data not available |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50)
| Cell Line | SCR7 / SCR7 pyrazine (µM) | Reference(s) |
| MCF7 (Breast) | 40 | [1][2][3] |
| A549 (Lung) | 34 | [1][2][3] |
| HeLa (Cervical) | 44 | [1][2][3] |
| T47D (Breast) | 8.5 | [1][2][3] |
| A2780 (Ovarian) | 120 | [1][2][3] |
| HT1080 (Fibrosarcoma) | 10 | [1][2][3] |
| Nalm6 (Leukemia) | 50 | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures discussed in the literature, the following diagrams are provided.
References
Safety Operating Guide
A Guide to the Safe Disposal of SCR7 for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for SCR7, a notable inhibitor of DNA ligase IV. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
I. Understanding the Hazards of SCR7
SCR7 pyrazine, a commonly used analog of SCR7, is classified as an acute oral toxicant (Category 4), meaning it is harmful if swallowed.[1][2] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1][2] Due to its potential health risks, it is imperative to handle SCR7 with care and to follow all prescribed safety precautions.
Key Safety Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
II. Personal Protective Equipment (PPE) and Handling
Before handling SCR7, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Use appropriate safety glasses.
-
Hand Protection: Wear suitable chemical-resistant gloves that have been inspected before use.
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[3]
After handling, it is important to wash hands thoroughly.[3]
III. Step-by-Step Disposal Procedures for SCR7
The disposal of SCR7 and its contaminated materials must be conducted in a manner that is compliant with national and local regulations. The following steps provide a general guideline for proper disposal:
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with SCR7, such as unused powder, contaminated personal protective equipment (gloves, etc.), and lab supplies (e.g., pipette tips, tubes), should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing SCR7 should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical wastes unless compatibility has been confirmed.
-
Empty Containers: Empty containers of SCR7 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After thorough rinsing and drying, the labels on the container must be defaced or removed before disposal as regular solid waste.[4]
2. Waste Collection and Storage:
-
All hazardous waste containers must be kept closed except when adding waste.[4]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[4]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a specialized and licensed disposal company.[3]
-
Disposal should be carried out at a regulated landfill site or through another approved method for hazardous or toxic wastes, in accordance with national and local legislation.[3]
-
Never dispose of SCR7 down the drain or in the regular trash.[4]
Important Considerations for Biologically Contaminated SCR7 Waste:
If SCR7 has been used in experiments involving biological materials, such as cell cultures, the waste may need to be treated as biohazardous waste. In such cases, it is crucial to follow your institution's specific guidelines for biohazardous waste disposal. This may involve decontamination procedures such as autoclaving or chemical disinfection prior to collection by a hazardous waste service.[5][6] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[6]
IV. Spill and Exposure Procedures
In the event of a spill or exposure to SCR7, immediate action is necessary:
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material. Collect the contaminated material in a sealed container for disposal as hazardous waste.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Consult a doctor.[3]
-
Inhalation: Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Consult a doctor.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor immediately.[3]
V. Logical Workflow for SCR7 Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of SCR7.
Caption: Workflow for the proper disposal of SCR7 waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of SCR7, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ≥98% (HPLC), non-homologous end joining inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. SCR7 pyrazine = 98 HPLC 14892-97-8 [sigmaaldrich.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling SCR7
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with SCR7. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical compound.
Chemical and Physical Properties
A summary of the key properties of SCR7 is presented below for quick reference.
| Property | Value |
| Chemical Name | SCR7 pyrazine |
| CAS Number | 14892-97-8 |
| Molecular Formula | C₁₈H₁₂N₄OS[1] |
| Molecular Weight | 332.38 g/mol |
| Appearance | Faintly yellow to dark yellow powder |
| Solubility | Soluble in DMSO (10 mg/mL) and ethanol (20 mM)[2] |
| Storage Temperature | Room temperature |
Hazard Identification and Safety Precautions
SCR7 pyrazine is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and is a combustible solid. The signal word for this compound is "Warning," with the corresponding hazard statement H302. It is important to note that the chemical, physical, and toxicological properties of SCR7 have not been fully investigated.[1] Therefore, it should be handled with care, assuming it is potentially hazardous.
Core Safety Precautions:
-
Work Area: Always handle SCR7 in a designated chemical fume hood with an independent air supply.[1] The laboratory should be equipped with a safety shower and an eye wash station.[1]
-
Avoid Contamination: Prevent inhalation of dust and aerosols, and avoid contact with eyes, skin, and clothing.[1]
-
Ignition Sources: Keep away from sources of ignition as it is a combustible solid.[1]
-
Exposure: Avoid prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling SCR7.
| Body Part | Personal Protective Equipment (PPE) |
| Respiratory | A NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters should be used to prevent inhalation of the powder.[3][4] In case of fire, a self-contained breathing apparatus is necessary.[1] |
| Hand | Chemical-resistant gloves (minimum standard BS EN 374:2003) are required.[1] Nitrile gloves are a suitable option.[3][5] Gloves should be inspected before each use and disposed of properly after handling.[1] |
| Eye | Appropriate safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes and dust particles.[1][5][6] |
| Body | A laboratory coat or a disposable jumpsuit should be worn to protect skin and clothing.[3][5] |
Procedural Workflow for Handling SCR7
The following diagram illustrates the step-by-step workflow for safely handling SCR7 in a laboratory setting.
Caption: Workflow for Safe Handling of SCR7.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a physician.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an absorbent material to contain the spill. Avoid creating dust.
-
Clean: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
Disposal: All waste materials contaminated with SCR7, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1] Dispose of this waste in a regulated landfill or through a specialized hazardous waste disposal company in accordance with all national and local regulations.[1]
The following diagram outlines the logical relationship for waste disposal.
Caption: Disposal Pathway for SCR7 Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
